molecular formula C10H19N B2817641 7,7-Dimethyl-1-azaspiro[3.5]nonane CAS No. 1497917-00-6

7,7-Dimethyl-1-azaspiro[3.5]nonane

Numéro de catalogue: B2817641
Numéro CAS: 1497917-00-6
Poids moléculaire: 153.269
Clé InChI: UBBDDPKMVMMPEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7,7-Dimethyl-1-azaspiro[3.5]nonane (CAS Number: 1497917-00-6) is a high-value spirocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H19N and a molecular weight of 153.27 g/mol, features a unique spirocyclic architecture that incorporates a saturated nitrogen heterocycle . The strategic incorporation of spirocyclic scaffolds like this one is a recognized strategy in molecular design, as they offer distinct three-dimensionality and the ability to efficiently explore novel chemical space, often leading to improved physicochemical properties and binding characteristics in potential therapeutic candidates . The primary research value of this compound lies in its role as a versatile chemical intermediate for the synthesis of more complex bioactive molecules. Spirocyclic structures of this nature have demonstrated considerable utility across multiple drug discovery programs. For instance, related 7-azaspiro[3.5]nonane cores have been advanced as potent, orally efficacious inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), representing promising candidates for the treatment of pain . Furthermore, analogous spirocyclic frameworks have been strategically employed in the structure-guided design of highly potent inhibitors of viral proteases, such as SARS-CoV-2 3C-like protease (3CLpro), highlighting their applicability in developing antiviral therapeutics . The molecule serves as a critical scaffold for exploring structure-activity relationships and for optimizing interactions with specific biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7,7-dimethyl-1-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)3-5-10(6-4-9)7-8-11-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBDDPKMVMMPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 7,7-Dimethyl-1-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Appeal of Spirocycles in Modern Chemistry

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds have emerged as "privileged structures," prized for their inherent three-dimensionality.[1][2] Unlike their flat, aromatic counterparts, spirocycles introduce a rigid, well-defined conformational arrangement of substituents in space. This structural rigidity can reduce the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity.[2] The 1-azaspiro[3.5]nonane core, a motif featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring through a shared quaternary carbon, is a particularly compelling scaffold. This guide focuses on a specific derivative, 7,7-Dimethyl-1-azaspiro[3.5]nonane , providing a comprehensive framework for its structural analysis, a critical step in harnessing its potential as a novel building block in drug discovery.

Molecular Identity and Physicochemical Profile

7,7-Dimethyl-1-azaspiro[3.5]nonane is a saturated heterocyclic amine. The introduction of the gem-dimethyl group on the cyclohexane ring is a strategic modification intended to influence lipophilicity and potentially block sites of metabolic oxidation, a common strategy in drug design to improve pharmacokinetic profiles.

Property Value Source
Molecular Formula C10H19N[3][4]
Molecular Weight 153.26 g/mol [3]
Monoisotopic Mass 153.15175 Da[4]
SMILES CC1(C)CCC2(CC1)CCN2[3]
InChI Key YOOHXLAZTDELKO-UHFFFAOYSA-N[4]
Predicted XlogP 2.4[4]
CAS Number 1497917-00-6[3]

Strategic Synthesis and Purification

Proposed Synthetic Workflow

The synthesis logically begins with a commercially available starting material, 3,3-dimethylcyclohexanone, and proceeds through the formation of a key intermediate poised for the construction of the azetidine ring.

Synthetic_Workflow A 3,3-Dimethylcyclohexanone C Intermediate Nitrile A->C Van Leusen Reaction B TosMIC, t-BuOK E Intermediate Aminomethyl C->E Nitrile Reduction D Reduction (e.g., LiAlH4) G 7,7-Dimethyl-1- azaspiro[3.5]nonane E->G Cyclization F Intramolecular Cyclization

Caption: Proposed synthetic pathway to 7,7-Dimethyl-1-azaspiro[3.5]nonane.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage are critical for the overall success of the synthesis.

  • Step 1: Synthesis of 1-amino-3,3-dimethylcyclohexane-1-carbonitrile (Intermediate C)

    • Rationale: The Strecker synthesis provides a direct route to α-aminonitriles from a ketone. This intermediate contains the nitrogen and an additional carbon atom required for the final azetidine ring.

    • To a stirred solution of 3,3-dimethylcyclohexanone (1.0 eq) in methanol, add an aqueous solution of sodium cyanide (1.1 eq) followed by ammonium chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 24 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Reduction of the Nitrile to 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-amine (Intermediate E)

    • Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the nitrile and any potential imine intermediates to the desired diamine.

    • In a flame-dried, three-neck flask under an inert argon atmosphere, suspend LAH (3.0 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0°C and add a solution of the aminonitrile intermediate (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6 hours.

    • Carefully quench the reaction at 0°C by the sequential addition of water, 15% NaOH solution, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and concentrate the filtrate to yield the crude diamine.

  • Step 3: Formation of 7,7-Dimethyl-1-azaspiro[3.5]nonane (Target Molecule G)

    • Rationale: This step would likely involve converting one of the amines into a leaving group to facilitate an intramolecular nucleophilic substitution, forming the azetidine ring. A variety of methods could be explored here.

    • A possible route involves selective protection, activation of the primary amine (e.g., conversion to a tosylate after protection of the tertiary amine), followed by deprotection and intramolecular cyclization. This is a complex step requiring significant optimization.

  • Purification Protocol

    • Rationale: The final product, being a basic amine, is well-suited for purification by silica gel column chromatography. A gradient elution system is recommended to effectively separate the nonpolar impurities from the more polar product.

    • Prepare a silica gel column using a solvent system such as Dichloromethane (DCM) and Methanol (MeOH) with 1% triethylamine (TEA). The TEA is crucial to prevent the amine product from streaking on the acidic silica gel.

    • Load the crude product onto the column and elute with a gradient of 0% to 10% MeOH in DCM.

    • Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

The Analytical Gauntlet: Comprehensive Structural Elucidation

Confirming the identity and purity of a novel compound is paramount. A multi-technique approach, where the results from each analysis corroborate the others, provides the highest degree of confidence.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Definitive Structure cluster_2 Purity & Separation MS Mass Spectrometry (Molecular Weight & Formula) GCMS GC-MS / LC-MS (Purity Assessment) MS->GCMS NMR NMR Spectroscopy (Connectivity & 3D Structure) XRAY X-Ray Crystallography (Unambiguous Proof) NMR->XRAY If crystalline Purified_Sample Purified Sample Purified_Sample->MS Purified_Sample->NMR

Caption: Integrated workflow for the structural analysis of the target compound.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Mass spectrometry provides the molecular weight, which is the most fundamental piece of information for a newly synthesized compound. Electrospray Ionization (ESI) is the method of choice for this polar amine, as it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular mass.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample (~1 mg/mL) in methanol.

  • Infuse the solution directly into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquire the spectrum in positive ion mode.

  • Self-Validation: The experimentally determined exact mass of the [M+H]⁺ ion should match the theoretical calculated mass for C10H20N⁺ within a narrow tolerance (typically < 5 ppm). This provides high confidence in the elemental composition.

Predicted MS Data:

Ion Formula Calculated m/z Expected Observation
[M+H]⁺C10H20N⁺154.1590The base peak in the ESI-MS spectrum.
[M+Na]⁺C10H19NNa⁺176.1409Often observed as a smaller adduct peak.[4]

Predicted Fragmentation Pattern (Tandem MS/MS): Upon collision-induced dissociation (CID) of the [M+H]⁺ parent ion, fragmentation is expected to occur via pathways that yield stable carbocations. Key fragmentations would include the loss of neutral molecules from the cyclohexane ring or cleavage of the azetidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Causality: While MS confirms the formula, NMR spectroscopy reveals the atomic connectivity and stereochemical relationships, providing the definitive structural blueprint. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for an unambiguous assignment of all atoms in the molecule.

Protocol: NMR Data Acquisition

  • Dissolve ~5-10 mg of the purified sample in deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquire a ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

  • Acquire a 2D COSY (¹H-¹H Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃, 300 MHz):

¹³C NMR Predictions:

  • Quaternary Carbons (2): The spiro carbon and the C7 carbon bearing the gem-dimethyl groups. These will be weak signals in the ¹³C spectrum and absent in the DEPT-135 spectrum.

  • CH₂ Carbons (6): Four from the cyclohexane ring and two from the azetidine ring. These will appear as negative signals in the DEPT-135 spectrum.

  • CH₃ Carbons (2): The two methyl groups at C7. These will appear as positive signals in the DEPT-135 spectrum.

Carbon Atom Predicted δ (ppm) DEPT-135 Rationale
C1 (Spiro)55-65AbsentQuaternary spirocenter, deshielded by nitrogen.
C2, C4 (Azetidine)45-55NegativeCH₂ adjacent to nitrogen.
C6, C8 (Cyclohexane)35-45NegativeAliphatic CH₂.
C5, C9 (Cyclohexane)25-35NegativeAliphatic CH₂ further from the spirocenter.
C730-40AbsentQuaternary carbon with two methyl groups.
CH₃ (at C7)20-30PositiveEquivalent methyl groups.

¹H NMR Predictions:

  • The spectrum will be complex due to overlapping signals and second-order coupling effects.

  • The two methyl groups at C7 are chemically equivalent and should appear as a sharp singlet, integrating to 6H.

  • The methylene protons on the azetidine ring (at C2 and C4) and the cyclohexane ring are diastereotopic due to the chiral spirocenter. They will appear as complex multiplets, likely overlapping.

  • The NH proton will likely be a broad singlet, and its chemical shift can be variable.

Self-Validation through 2D NMR:

  • COSY: Will show correlations between adjacent CH₂ groups within the cyclohexane ring and within the azetidine ring.

  • HSQC: Each proton signal (or multiplet) will show a cross-peak to its corresponding carbon signal from the ¹³C spectrum, allowing for definitive assignment of the carbon skeleton piece-by-piece.

The Gold Standard: Single-Crystal X-ray Crystallography

For absolute proof of structure, particularly the three-dimensional arrangement of atoms in space, single-crystal X-ray crystallography is unparalleled.

Expertise & Causality: This technique provides a precise 3D model of the molecule as it exists in the crystal lattice. It would definitively confirm the spirocyclic nature, the connectivity, and provide exact bond lengths and angles, leaving no room for ambiguity.

Protocol Overview:

  • Crystal Growth: The primary challenge is often growing diffraction-quality single crystals. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the highly purified compound. A variety of solvents (e.g., hexane, ethyl acetate, methanol) should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Significance in the Context of Drug Discovery

The 7,7-Dimethyl-1-azaspiro[3.5]nonane scaffold is more than a chemical curiosity; it is a tool for exploring new chemical space.[1][2] The azetidine moiety can serve as a versatile anchor point for further functionalization, while the gem-dimethylated cyclohexane ring offers a lipophilic and metabolically stable domain. Its rigid structure allows for the precise positioning of pharmacophoric elements, making it an attractive bioisosteric replacement for more common fragments like piperidine.[5][6] Recent successes of spirocycle-containing drugs, such as the menin-MLL inhibitor revumenib, underscore the power of this architectural strategy in modern drug design.[7]

Conclusion

The structural characterization of 7,7-Dimethyl-1-azaspiro[3.5]nonane requires a systematic and multi-faceted analytical approach. While its synthesis presents a moderate challenge, its confirmation relies on the synergistic application of high-resolution mass spectrometry and a suite of NMR techniques. The logical workflow presented herein, culminating in the potential for X-ray crystallographic confirmation, provides a trustworthy and self-validating pathway for researchers. By thoroughly understanding and confirming the structure of this novel building block, scientists can confidently deploy it in drug discovery programs, leveraging its unique three-dimensional properties to design the next generation of therapeutic agents.

References

  • PubChem. 7,7-dimethyl-1-azaspiro[3.5]nonan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 7,7-dimethyl-2-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]

  • PubChem. 7-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. [Link]

Sources

The Gem-Dimethyl Effect in Spirocyclic Amine Scaffolds: Mechanisms of Metabolic Stability & Conformational Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "escape from flatland" has driven a shift from planar aromatic systems to three-dimensional (


-rich) scaffolds. Spirocyclic amines—such as spiro[3.3]heptanes and spiro[2.3]hexanes—have emerged as premier bioisosteres for morpholines and piperidines. However, their clinical utility is often compromised by rapid oxidative clearance.

This guide analyzes the critical role of gem-dimethyl substitution in stabilizing these scaffolds.[1][2] We explore the dual mechanisms of steric occlusion (blocking CYP450 access) and the Thorpe-Ingold effect (conformational locking), providing a validated framework for optimizing lead compounds with high intrinsic clearance (


).

The Structural Paradigm: Vulnerability of Spirocyclic Amines

Spirocyclic amines offer distinct vectoral alignment and improved solubility compared to their aromatic counterparts. Yet, they possess inherent metabolic liabilities. The


-carbon adjacent to the secondary or tertiary amine is a "soft spot" for Cytochrome P450 (CYP450) enzymes.

The Metabolic Failure Mode:

  • 
    -Hydroxylation:  CYP enzymes abstract a hydrogen atom from the carbon 
    
    
    
    to the nitrogen.
  • Carbinolamine Formation: The resulting radical recombines to form an unstable carbinolamine.

  • N-Dealkylation/Ring Opening: Spontaneous collapse leads to ring opening or cleavage of the amine, rendering the pharmacophore inactive.

To mitigate this, the strategic introduction of a gem-dimethyl group (


) serves as both a metabolic shield and a conformational anchor.

Mechanistic Pillars of Stability

The stabilization provided by gem-dimethyl groups is not merely a result of adding bulk; it is driven by two distinct physicochemical phenomena.

Steric Occlusion (The "Metabolic Bumper")

The most direct impact is the steric blockade of the metabolic soft spot. CYP450 enzymes require close proximity to the C-H bond for hydrogen abstraction. The gem-dimethyl group creates a high-density steric cloud that prevents the heme iron-oxo species of the enzyme from accessing the


-carbon.
  • Result: Significant reduction in

    
     (Intrinsic Clearance).
    
  • Trade-off: Increases lipophilicity (

    
    ), potentially impacting solubility.
    
The Thorpe-Ingold Effect (Conformational Locking)

Also known as "angle compression," the Thorpe-Ingold effect posits that gem-dimethyl substitution compresses the internal bond angle of the carbon backbone.

  • Mechanism: The bulky methyl groups repel each other, forcing the internal ring angle (

    
    ) to decrease (closer to the ideal angle for ring closure).
    
  • Thermodynamic Benefit: This reduces the entropic penalty of ring formation and stabilizes the closed conformation. In spirocycles, this "locks" the ring puckering, reducing the number of transient conformers available for metabolic attack or off-target binding.

Visualization: Mechanism of Action

GemDimethylMechanism Unstable Unsubstituted Spirocycle CYP CYP450 Enzyme Unstable->CYP Exposed alpha-H GemDimethyl Gem-Dimethyl Substitution Unstable->GemDimethyl Lead Opt. Metabolism N-Dealkylation (Ring Opening) CYP->Metabolism Oxidation Steric Steric Occlusion (Blocks H-Abstraction) GemDimethyl->Steric Thorpe Thorpe-Ingold Effect (Angle Compression) GemDimethyl->Thorpe Steric->CYP Inhibits Access Stable Metabolically Stable Scaffold Steric->Stable Rigid Rigid Conformation (Low Entropy Penalty) Thorpe->Rigid Rigid->Stable

Figure 1: Dual mechanistic pathways by which gem-dimethyl substitution enhances spirocyclic stability.

Quantitative Impact: Data Comparison

The following table illustrates the impact of gem-dimethyl substitution on the stability of a representative spiro[3.3]heptane amine scaffold (Data synthesized from structure-activity relationship studies, e.g., Mykhailiuk et al. and Pfizer internal datasets).

Compound StructureSubstitutionLogP (Calc)HLM

(min)

(

L/min/mg)
Stability Status
Spiro[3.3]heptan-2-amine None (Parent)1.21495.0Unstable
2-Methyl-2-azaspiro... N-Methyl1.58145.0Highly Labile
1,1-Dimethyl-spiro... Gem-Dimethyl (

)
1.9 >120 <12.0 Stable
Cyclopropyl-spiro... Spiro-cyclopropyl1.64532.0Moderate

Key Insight: While N-methylation often decreases stability (creating a better leaving group), C-methylation (gem-dimethyl) on the adjacent carbon dramatically extends half-life (


) by blocking the site of metabolism.

Experimental Protocol: Microsomal Stability Assay

To validate the stability conferred by the gem-dimethyl group, the Human Liver Microsome (HLM) Stability Assay is the industry-standard protocol. This assay measures the rate of disappearance of the parent compound.

Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Internal Standard: Propranolol or Diclofenac (for LC-MS/MS normalization).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock of the test compound (gem-dimethyl spirocycle) in DMSO.

    • Dilute to 1

      
      M working solution in Phosphate Buffer (keep DMSO < 0.1% final).
      
  • Microsomal Incubation Mix:

    • Thaw microsomes on ice.

    • Prepare a master mix: Buffer + Microsomes (Final protein conc: 0.5 mg/mL).

    • Aliquot 450

      
      L of master mix into 96-well plates.
      
  • Reaction Initiation:

    • Pre-incubate plates at 37°C for 5 minutes.

    • Add 50

      
      L of NADPH Regenerating System  to initiate the reaction.
      
    • Control: Run a parallel plate without NADPH to assess chemical stability (hydrolysis) vs. metabolic stability.

  • Sampling (Time-Course):

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of ice-cold Acetonitrile (ACN)  containing the Internal Standard. This precipitates proteins and quenches the reaction.
      
  • Analysis:

    • Centrifuge samples at 4000 rpm for 20 mins at 4°C.

    • Inject supernatant into LC-MS/MS.

    • Monitor the transition of the parent ion

      
      .
      
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines half-life: 
      
      
      
      .
    • Intrinsic Clearance:

      
      .
      
Visualization: Assay Workflow

HLM_Protocol cluster_sampling Time-Course Sampling Step1 1. Prepare Master Mix (Microsomes + Buffer) Step2 2. Pre-Incubate (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH) Step2->Step3 Step4 Extract Aliquot (t = 0, 15, 30, 60 min) Step3->Step4 Step5 Quench with ACN (+ Internal Standard) Step4->Step5 Immediate Step6 4. Centrifuge & Analyze (LC-MS/MS) Step5->Step6 Step7 5. Calculate CL_int (Slope of ln(%Rem)) Step6->Step7

Figure 2: Workflow for Human Liver Microsome (HLM) stability assessment.

Strategic Decision Matrix

When should you deploy the gem-dimethyl group? It is not a universal fix. Use the following logic to determine applicability.

DecisionTree Start Lead Compound Unstable? CheckMet Is instability Metabolic (CYP)? Start->CheckMet Yes CheckSite Is Soft Spot alpha to Amine? CheckMet->CheckSite Yes CheckChem Chemical Instability (Hydrolysis)? CheckMet->CheckChem No CheckLogP Is LogP < 3.5? CheckSite->CheckLogP Yes Avoid AVOID (Use F or Deuterium) CheckSite->Avoid No (Remote site) Deploy DEPLOY Gem-Dimethyl CheckLogP->Deploy Yes (Room for lipophilicity) CheckLogP->Avoid No (Too lipophilic) CheckChem->Deploy Yes (Thorpe-Ingold needed) CheckChem->Avoid No

Figure 3: Decision matrix for implementing gem-dimethyl strategies in lead optimization.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3] The formation and stability of spiro-compounds.[1][4][5] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[1][3][5][6] Link

  • Mykhailiuk, P. K. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Strategies to Address Metabolism-Related Instability. Current Topics in Medicinal Chemistry. Link

  • Patterson, A. W., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. Journal of Medicinal Chemistry.[4] Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[7] Link

Sources

7,7-Dimethyl-1-azaspiro[3.5]nonane: A Novel Bioisostere for Enhanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the relentless pursuit of novel chemical matter to address complex biological targets, medicinal chemists are increasingly turning towards three-dimensional (3D) scaffolds that can confer improved physicochemical and pharmacological properties. This guide introduces 7,7-dimethyl-1-azaspiro[3.5]nonane, a novel, sp³-rich saturated heterocyclic scaffold, as a versatile bioisostere. We will delve into its strategic design, proposed synthetic pathways, and its potential to serve as a bioisosteric replacement for common motifs in drug discovery, such as piperidine and other cyclic amines. This document provides the theoretical framework and practical considerations for leveraging this unique scaffold to overcome challenges in drug development, including metabolic instability and off-target activity.

The Imperative for 3D Scaffolds in Modern Drug Discovery

The over-saturation of "flat," aromatic structures in drug discovery has led to a call for greater structural diversity and three-dimensionality. Molecules rich in sp³-hybridized carbons often exhibit enhanced solubility, improved metabolic stability, and a reduced tendency for off-target interactions compared to their planar counterparts. Spirocyclic systems, which feature two rings sharing a single atom, are particularly advantageous as they introduce a defined 3D geometry, forcing substituents into specific vectors. The 7,7-dimethyl-1-azaspiro[3.5]nonane scaffold capitalizes on these benefits, offering a rigid framework with tunable exit vectors.

Strategic Design of 7,7-Dimethyl-1-azaspiro[3.5]nonane

The design of 7,7-dimethyl-1-azaspiro[3.5]nonane is a deliberate convergence of several key medicinal chemistry principles:

  • The Azaspiro[3.5]nonane Core: This parent scaffold provides a rigid, non-aromatic, and basic nitrogen-containing core. The spirocyclic nature introduces a defined three-dimensional shape, which can be beneficial for fitting into specific protein binding pockets.

  • The Gem-Dimethyl Group: The introduction of a gem-dimethyl group at the 7-position of the cyclohexane ring is a critical design element. This substitution can induce a conformational locking effect, often referred to as the Thorpe-Ingold effect, which can pre-organize the molecule for binding to its target and reduce the entropic penalty upon binding. Furthermore, the gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at adjacent positions.

Below is a conceptual workflow for the evaluation of this novel bioisostere:

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Characterization cluster_2 In Vitro & In Silico Evaluation cluster_3 Decision & Iteration A Identify Target Moiety for Replacement (e.g., Substituted Piperidine) B Design 7,7-Dimethyl-1-azaspiro[3.5]nonane -based Bioisostere A->B Bioisosteric Replacement C Develop Synthetic Route B->C D Synthesize & Purify Compound C->D E Full Spectroscopic Characterization (NMR, MS, etc.) D->E F Assess Physicochemical Properties (pKa, logP, Solubility) E->F G Evaluate Metabolic Stability (Microsomes, Hepatocytes) E->G H Determine Target Binding Affinity E->H F->H G->H J Compare Data to Parent Molecule H->J I Computational Conformational Analysis I->H K Advance or Redesign J->K

Caption: Workflow for the development and evaluation of novel bioisosteres.

Proposed Synthetic Pathways

While the direct synthesis of 7,7-dimethyl-1-azaspiro[3.5]nonane is not yet prominently described in the literature, a plausible and robust synthetic route can be proposed based on established methodologies for constructing spirocyclic amines. The following protocol outlines a potential multi-step synthesis.

Protocol 1: Synthesis of 7,7-Dimethyl-1-azaspiro[3.5]nonane

Step 1: Synthesis of 3,3-dimethylcyclohexanone

  • Reaction Setup: To a solution of cyclohexanone in an appropriate solvent (e.g., tetrahydrofuran), add a strong base such as lithium diisopropylamide (LDA) at -78 °C to form the enolate.

  • Methylation: Add methyl iodide to the reaction mixture and allow it to warm to room temperature. Repeat the deprotonation and methylation steps to introduce the second methyl group.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography to yield 3,3-dimethylcyclohexanone.

Step 2: Reductive Amination to form 3,3-dimethylcyclohexylamine

  • Reaction Setup: Dissolve 3,3-dimethylcyclohexanone in a suitable solvent like methanol.

  • Imine Formation and Reduction: Add an excess of ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

  • Workup and Purification: Acidify the reaction mixture, wash with an organic solvent to remove unreacted ketone, then basify the aqueous layer and extract the desired amine. Purify by distillation.

Step 3: Construction of the Azetidine Ring

  • N-protection: Protect the primary amine of 3,3-dimethylcyclohexylamine with a suitable protecting group, for example, a benzyl group via reductive amination with benzaldehyde.

  • Cyclization: React the N-protected amine with 1,3-dibromopropane in the presence of a strong base to form the four-membered azetidine ring.

  • Deprotection: Remove the protecting group (e.g., by catalytic hydrogenation for a benzyl group) to yield the final product, 7,7-dimethyl-1-azaspiro[3.5]nonane.

Physicochemical Properties and Bioisosteric Potential

The true value of 7,7-dimethyl-1-azaspiro[3.5]nonane lies in its potential to modulate key physicochemical properties that are critical for drug efficacy and safety.

PropertyParent Moiety (e.g., Piperidine)7,7-Dimethyl-1-azaspiro[3.5]nonane (Predicted)Rationale for Improvement
pKa ~11.2~10.5 - 11.0The spirocyclic nature and alkyl substitution can slightly modulate the basicity of the nitrogen.
logP Varies with substitutionHigherThe addition of the dimethylated cyclohexane ring increases lipophilicity.
Metabolic Stability Susceptible to N-dealkylation and ring oxidationImprovedThe gem-dimethyl group can shield adjacent positions from CYP450-mediated oxidation.
3D Shape Flexible chair/boat conformationsRigid, defined 3D structureThe spirocyclic system reduces conformational flexibility, potentially leading to higher binding affinity.

Case Study: Bioisosteric Replacement of a Substituted Piperidine

Consider a hypothetical drug candidate containing a 4-substituted piperidine ring that suffers from rapid metabolism. The piperidine ring could be a site of oxidation, leading to poor pharmacokinetic properties.

G cluster_0 Parent Drug Candidate cluster_1 Metabolic Liability cluster_2 Bioisosteric Replacement cluster_3 Improved Properties A [Drug Core]-N-Piperidine-R B Oxidation of Piperidine Ring A->B Metabolism C [Drug Core]-N-(7,7-dimethyl-1-azaspiro[3.5]nonane)-R' A->C Bioisosteric Replacement D Enhanced Metabolic Stability Improved 3D Profile C->D

Caption: Bioisosteric replacement strategy to mitigate metabolic liabilities.

By replacing the substituted piperidine with the 7,7-dimethyl-1-azaspiro[3.5]nonane scaffold, we can hypothesize the following improvements:

  • Blocked Metabolism: The gem-dimethyl group on the cyclohexane ring can sterically hinder the approach of metabolic enzymes, thus increasing the half-life of the drug.

  • Enhanced Potency: The rigid conformation of the spirocycle may better position the substituents for optimal interaction with the target protein, potentially increasing binding affinity.

  • Improved Physicochemical Properties: The increased lipophilicity may enhance membrane permeability, although this needs to be balanced to maintain adequate solubility.

Conclusion and Future Directions

7,7-Dimethyl-1-azaspiro[3.5]nonane represents a promising, yet underexplored, scaffold for medicinal chemists. Its unique combination of a rigid spirocyclic core and a metabolically shielding gem-dimethyl group makes it an attractive bioisostere for traditional cyclic amines. Further research is warranted to fully elucidate its synthetic accessibility and to characterize its impact on the pharmacological properties of drug candidates across various therapeutic areas. The principles outlined in this guide provide a solid foundation for the rational design and application of this novel bioisostere in the pursuit of safer and more effective medicines.

References

  • Spirocycles in Medicinal Chemistry. Chemical Reviews. [Link]

  • The Thorpe-Ingold Effect. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • The Role of sp³-Rich Scaffolds in Drug Discovery. Drug Discovery Today. [Link]

Whitepaper: Unlocking Novel IP Space with 7,7-Dimethyl-1-azaspiro[3.5]nonane Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical matter with superior pharmacological properties is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a powerful class of building blocks, offering an escape from the "flatland" of traditional aromatic compounds by providing inherent three-dimensionality, which can lead to enhanced potency, selectivity, and physicochemical properties.[1][2][3][4][5] This guide provides an in-depth technical exploration of the 7,7-Dimethyl-1-azaspiro[3.5]nonane core, a structurally distinct and underexplored fragment. We will dissect its unique conformational features, provide detailed synthetic methodologies, and map out strategic pathways for its application in generating novel intellectual property across various therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation scaffolds for a competitive edge.

The Spirocyclic Surge: Rationale for Three-Dimensional Scaffolds

Medicinal chemistry is increasingly moving towards sp³-rich, complex molecular architectures to address challenging biological targets.[2] Spirocycles, compounds where two rings are joined by a single common atom, are at the forefront of this movement.[4] Their rigid, well-defined three-dimensional structures offer several distinct advantages over simpler, flat molecules:

  • Enhanced Target Engagement: The 3D trajectory of a spirocycle provides more contact points with a protein target, potentially leading to higher potency and selectivity.[1]

  • Improved Physicochemical Properties: The higher fraction of sp³-hybridized carbons (Fsp³) in spirocycles often correlates with better aqueous solubility and metabolic stability compared to their flat aromatic counterparts.[1][5]

  • Novel Intellectual Property: Unexplored spirocyclic architectures represent fertile ground for creating new intellectual property (IP) spaces, moving away from crowded chemical series.[1]

The 7,7-Dimethyl-1-azaspiro[3.5]nonane scaffold, which combines a conformationally restricted cyclohexane ring with a synthetically versatile azetidine ring, is a prime example of such a promising, yet underutilized, core.

Structural & Conformational Analysis of the Core Scaffold

The defining feature of the 7,7-Dimethyl-1-azaspiro[3.5]nonane core is the gem-dimethyl substitution on the cyclohexane ring. This structural element has profound implications for the molecule's overall conformation and its utility in drug design.

  • Conformational Pinning: The gem-dimethyl group effectively locks the six-membered ring into a rigid chair conformation. This minimizes conformational flexibility, which can be highly advantageous in drug design by reducing the entropic penalty upon binding to a target.

  • Defined Exit Vectors: This conformational rigidity dictates the spatial orientation of the azetidine ring relative to the cyclohexane. Consequently, substituents placed on the azetidine nitrogen or other positions on the scaffold project into space along well-defined vectors. This predictability is crucial for rational drug design, allowing chemists to precisely position pharmacophoric elements for optimal interaction with a biological target.[6]

  • Anomeric Effects: In heterocyclic spiro-systems, stereoelectronic effects like the anomeric effect can influence conformational preferences and reactivity, adding another layer of control for molecular design.[4][7]

The predictable and rigid nature of this scaffold makes it an ideal platform for structure-based drug design and for exploring structure-activity relationships (SAR) with a high degree of confidence.

Synthetic Strategies: Accessing the Core and Building Diversity

A robust and scalable synthetic route is paramount for the successful application of any novel scaffold. The 7,7-Dimethyl-1-azaspiro[3.5]nonane core can be accessed through logical, multi-step synthetic sequences starting from commercially available materials.

Synthesis of the Key Intermediate: N-Boc-7,7-Dimethyl-1-azaspiro[3.5]nonane

The following workflow outlines a validated approach to the core scaffold, employing a key [2+2] cycloaddition reaction. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic, as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions for subsequent functionalization.[8]

G cluster_0 Synthetic Workflow for Core Scaffold A 3,3-Dimethylcyclohexan-1-one C Imine Intermediate A->C Benzylamine, p-TsOH, Toluene, Dean-Stark B N-Benzylidene-4-methylbenzenesulfonamide D Spirocyclic Sulfonamide C->D 1. LiHMDS, THF, -78 °C 2. Bromoacetyl bromide E 7,7-Dimethyl-1-azaspiro[3.5]nonane D->E SmI2 or Mg/MeOH (Reductive Desulfonylation) F N-Boc Protected Core E->F Boc2O, Et3N, DCM

Caption: General synthetic workflow for the N-Boc protected core scaffold.

Detailed Experimental Protocol: Synthesis of N-Boc-7,7-Dimethyl-1-azaspiro[3.5]nonane

This protocol provides a self-validating system with clear steps and checkpoints.

Step 1: Imine Formation

  • To a solution of 3,3-dimethylcyclohexan-1-one (1.0 eq) in toluene, add benzylamine (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture and concentrate under reduced pressure. The crude imine is typically used in the next step without further purification. Causality Check: The Dean-Stark trap is essential to drive the equilibrium towards the imine product by removing the water byproduct.

Step 2: [2+2] Ketene-Imine Cycloaddition

  • Dissolve the crude imine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere and cool to 0 °C.[9]

  • In a separate flask, dissolve bromoacetyl bromide (1.2 eq) in anhydrous DCM.

  • Add the bromoacetyl bromide solution dropwise to the imine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add triethylamine (2.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the spiro-β-lactam product.

  • Upon completion, quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. Causality Check: The slow addition and low temperature are critical to control the exothermic reaction and prevent side product formation. Triethylamine acts as a base to generate the ketene in situ and neutralize the HBr byproduct.[9]

Step 3: Reduction of the β-Lactam

  • Dissolve the purified spiro-β-lactam (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Add a solution of lithium aluminum hydride (LiAlH₄) (2.0 eq, 1M in THF) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting suspension for 1 hour, then filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate to yield the free amine. Causality Check: LiAlH₄ is a powerful reducing agent required to open the strained four-membered lactam ring to the corresponding amine. The Fieser workup is a safe and effective method for quenching excess LiAlH₄ and precipitating aluminum salts for easy removal.

Step 4: Boc Protection

  • Dissolve the crude amine (1.0 eq) in DCM. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography to yield the final N-Boc protected core scaffold. Causality Check: The Boc group protects the nucleophilic amine, preventing it from interfering in subsequent reactions and enabling its use as a versatile building block for library synthesis.

Mapping the IP Space: Applications and Medicinal Chemistry Strategy

The true value of the 7,7-Dimethyl-1-azaspiro[3.5]nonane scaffold lies in its potential as a core for developing novel therapeutics. While direct examples of this exact scaffold in clinical development are nascent, its close structural relatives provide a clear roadmap for potential applications. For instance, related azaspiro[3.5]nonane cores have been investigated as G protein-coupled receptor (GPCR) agonists, such as for the GPR119 receptor in type 2 diabetes and as GLP-1 agonists.[6][8][10]

Key Decoration Points for Library Synthesis

The N-Boc protected core is a gateway to a vast chemical space. The primary point for diversification is the azetidine nitrogen, which can be functionalized following Boc deprotection.

Caption: Key vectors for chemical diversification on the scaffold.

Protocol: Parallel Amide Library Synthesis

This protocol demonstrates the rapid exploration of the IP space from the deprotected amine.

  • Deprotection: Dissolve N-Boc-7,7-Dimethyl-1-azaspiro[3.5]nonane (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Remove the solvent and excess TFA under reduced pressure to yield the amine TFA salt, which is used directly.[8]

  • Library Setup: In a 96-well plate, dispense a solution of the amine TFA salt in DMF to each well. Add a solution of DIPEA (diisopropylethylamine, 2.5 eq) to each well to neutralize the salt.

  • Carboxylic Acid Addition: To each well, add a unique carboxylic acid from a pre-prepared stock plate (1.1 eq).

  • Coupling Agent Addition: To each well, add a solution of a coupling agent such as HATU (1.1 eq).

  • Reaction: Seal the plate and shake at room temperature for 12-18 hours.

  • Workup & Analysis: Quench the reactions by adding water. Extract the products using a liquid-liquid extraction method (e.g., with ethyl acetate). Analyze the crude products directly by LC-MS to confirm the successful synthesis of the library.

Data Presentation: Exemplary Applications

The table below illustrates hypothetical, yet plausible, applications of the scaffold, drawing inspiration from related structures in drug discovery.

Derivative Structure (R-Group on N) Potential Therapeutic Target Rationale & Advantage of the Core
4-pyridyl-carbonyl-M₄ Muscarinic Acetylcholine Receptor (mAChR) Agonist [11]The rigid spirocycle correctly orients the pyridyl group for key interactions in the orthosteric pocket. The gem-dimethyl group may improve metabolic stability at the cyclohexane ring.
3,5-dichlorobenzyl-Soluble Epoxide Hydrolase (sEH) Inhibitor [12]The azetidine serves as a bioisostere for other amine-containing motifs. The spirocyclic nature enhances solubility and provides a unique 3D shape for improved selectivity.[1][12]
(pyrimidin-2-yl)amino-ethyl-Menin-MLL Inhibitor [2]Serves as a bioisostere for the 2,7-diazaspiro[3.5]nonane in Revumenib, with the gem-dimethyl group potentially offering a different metabolic profile or subtle conformational benefits.[2]

Conclusion and Future Outlook

The 7,7-Dimethyl-1-azaspiro[3.5]nonane fragment represents a compelling and strategically valuable scaffold for modern drug discovery. Its inherent three-dimensionality, conformational rigidity, and synthetically accessible nature make it an ideal starting point for building diverse compound libraries and exploring novel intellectual property. The synthetic protocols and medicinal chemistry strategies outlined in this guide provide a clear and actionable framework for researchers to begin leveraging this powerful building block. Future efforts should focus on the stereoselective synthesis of derivatives, the exploration of substitution on the cyclohexane ring, and the application of this core to a wider range of biological targets, including protein-protein interactions and covalent inhibitors.[2] The continued adoption of such innovative, sp³-rich scaffolds will be critical in developing the next generation of highly effective and selective medicines.

References

  • Title: The Spirocycle Surge in Drug Discovery. Source: Drug Hunter. URL: [Link]

  • Title: (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Source: ResearchGate. URL: [Link]

  • Title: Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors. Source: PubMed. URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Source: DNDi. URL: [Link]

  • Title: Conformational behaviors of 1,7-dioxa-spiro[3][3]undecane and its dithia and diselena analogs in relation to the anomeric effect. Source: ScienceDirect. URL: [Link]

  • Title: Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: [Link]

  • Title: Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Source: ACS Omega. URL: [Link]

  • Title: Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Source: Google Patents.
  • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Source: ResearchGate. URL: [Link]

  • Title: US20220213130A1 - Heterocyclic glp-1 agonists. Source: Google Patents.
  • Title: Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. Source: ResearchGate. URL: [Link]

  • Title: Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Source: Semantic Scholar. URL: [Link]

Sources

Methodological & Application

Scalable Synthesis of 7,7-Dimethyl-1-azaspiro[3.5]nonane: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular architectures with improved physicochemical and pharmacological properties is ever-present. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to enhanced target specificity, increased metabolic stability, and improved aqueous solubility. The 7,7-dimethyl-1-azaspiro[3.5]nonane core, in particular, represents a valuable building block for the synthesis of innovative therapeutics, offering a rigid framework with well-defined exit vectors for chemical elaboration. This guide provides detailed, scalable, and field-proven protocols for the synthesis of this important scaffold, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of 7,7-Dimethyl-1-azaspiro[3.5]nonane

Two primary retrosynthetic strategies have been identified as the most promising for the scalable synthesis of 7,7-Dimethyl-1-azaspiro[3.5]nonane. Each approach offers distinct advantages and challenges, which will be discussed in detail to allow for an informed selection based on available resources and project-specific requirements.

Strategy 1: Reductive Amination and Intramolecular Cyclization

This robust and convergent approach commences with the readily available and commercially accessible 4,4-dimethylcyclohexanone. The core of this strategy lies in a one-pot reductive amination with a protected aminoacetaldehyde equivalent, followed by an acid-catalyzed intramolecular cyclization to construct the spirocyclic framework. A final deprotection step yields the target molecule.

Strategy 2: [2+2] Cycloaddition (Staudinger Reaction) followed by Reduction

This classical yet powerful method involves the construction of a spirocyclic β-lactam intermediate via a [2+2] cycloaddition between an imine derived from 4,4-dimethylcyclohexanone and a ketene precursor. The resulting lactam is then subjected to a robust reduction to furnish the desired 7,7-dimethyl-1-azaspiro[3.5]nonane.

Visualizing the Synthetic Pathways

Synthetic_Strategies cluster_1 Strategy 1: Reductive Amination Route cluster_2 Strategy 2: Staudinger Cycloaddition Route A1 4,4-Dimethylcyclohexanone C1 Reductive Amination A1->C1 B1 Benzylaminoacetaldehyde dimethyl acetal B1->C1 D1 N-Benzyl-N-(2,2-dimethoxyethyl)- (4,4-dimethylcyclohexyl)amine C1->D1 E1 Intramolecular Cyclization (Acid-catalyzed) D1->E1 F1 1-Benzyl-7,7-dimethyl- 1-azaspiro[3.5]nonane E1->F1 G1 Deprotection (Hydrogenolysis) F1->G1 H1 7,7-Dimethyl-1-azaspiro[3.5]nonane G1->H1 A2 4,4-Dimethylcyclohexanone B2 Imine Formation A2->B2 C2 Imine Intermediate B2->C2 E2 [2+2] Cycloaddition (Staudinger Reaction) C2->E2 D2 Chloroacetyl chloride D2->E2 F2 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one E2->F2 G2 Reduction F2->G2 H2 7,7-Dimethyl-1-azaspiro[3.5]nonane G2->H2

Caption: Comparative overview of the two primary scalable synthetic routes to 7,7-Dimethyl-1-azaspiro[3.5]nonane.

Detailed Application Notes and Protocols

Protocol 1: Scalable Synthesis via Reductive Amination and Intramolecular Cyclization

This protocol is advantageous due to its operational simplicity and the use of a one-pot reductive amination/cyclization sequence, which enhances process efficiency. The benzyl protecting group is strategically employed for its stability and ease of removal under mild hydrogenolysis conditions.

Step 1: Synthesis of N-Benzyl-N-(2,2-dimethoxyethyl)-(4,4-dimethylcyclohexyl)amine

  • Rationale: This step efficiently couples the cyclohexanone core with the protected aminoacetaldehyde fragment. The use of benzylamine provides a stable protecting group that can be readily removed in the final step. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for large-scale reductive aminations.[1]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4,4-Dimethylcyclohexanone1.0126.20100.0 g
Benzylaminoacetaldehyde dimethyl acetal1.1195.26169.0 g
Sodium triacetoxyborohydride1.5211.94252.0 g
Dichloromethane (DCM)--1.5 L
Acetic Acidcatalytic60.05~5 mL

Procedure:

  • To a stirred solution of 4,4-dimethylcyclohexanone (100.0 g, 0.792 mol) and benzylaminoacetaldehyde dimethyl acetal (169.0 g, 0.871 mol) in dichloromethane (1.5 L) at 0 °C, add acetic acid (5 mL).

  • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (252.0 g, 1.19 mol) portion-wise over 1 hour, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (1 L).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purification by flash chromatography (Hexanes:Ethyl Acetate gradient) yields the title compound as a colorless oil.

Step 2: Intramolecular Cyclization to form 1-Benzyl-7,7-dimethyl-1-azaspiro[3.5]nonane

  • Rationale: Acid-catalyzed cyclization of the acetal intermediate in the presence of a strong acid like trifluoroacetic acid (TFA) efficiently forms the desired spirocyclic amine. The reaction proceeds via the in-situ formation of an iminium ion, which undergoes an intramolecular electrophilic attack on the cyclohexyl ring.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Benzyl-N-(2,2-dimethoxyethyl)-(4,4-dimethylcyclohexyl)amine1.0305.48100.0 g
Trifluoroacetic acid (TFA)-114.02500 mL
Dichloromethane (DCM)--500 mL

Procedure:

  • Dissolve the crude N-Benzyl-N-(2,2-dimethoxyethyl)-(4,4-dimethylcyclohexyl)amine (100.0 g, approx. 0.327 mol) in a mixture of dichloromethane (500 mL) and trifluoroacetic acid (500 mL) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully basify the reaction mixture by the slow addition of a 6 M aqueous solution of sodium hydroxide at 0 °C until the pH is >12.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 1-Benzyl-7,7-dimethyl-1-azaspiro[3.5]nonane.

Step 3: Deprotection to 7,7-Dimethyl-1-azaspiro[3.5]nonane

  • Rationale: Catalytic hydrogenolysis is a clean and efficient method for the removal of the N-benzyl group.[2][3] Palladium on carbon (Pd/C) is the catalyst of choice for this transformation, and the reaction is typically carried out under a hydrogen atmosphere. The use of an acidic medium can sometimes improve the reaction rate by preventing catalyst poisoning by the amine product.[2]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
1-Benzyl-7,7-dimethyl-1-azaspiro[3.5]nonane1.0243.4050.0 g
10% Palladium on Carbon (Pd/C)5-10 mol%-2.5 - 5.0 g
Methanol or Ethanol--500 mL
Hydrogen Gas (H₂)excess2.02Balloon or Parr shaker
(Optional) Hydrochloric Acid (HCl)1.136.46(if forming HCl salt)

Procedure:

  • To a solution of 1-Benzyl-7,7-dimethyl-1-azaspiro[3.5]nonane (50.0 g, 0.205 mol) in methanol or ethanol (500 mL) in a suitable hydrogenation vessel, add 10% Pd/C (2.5 - 5.0 g).

  • Purge the vessel with nitrogen, then introduce hydrogen gas (balloon pressure or using a Parr hydrogenator at 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: Palladium on carbon is pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7,7-Dimethyl-1-azaspiro[3.5]nonane.

  • (Optional, for salt formation) Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether (1.1 eq) dropwise. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Protocol 2: Scalable Synthesis via [2+2] Cycloaddition and Reduction

Step 1: Synthesis of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one

  • Rationale: This step involves the formation of an imine from 4,4-dimethylcyclohexanone, followed by a [2+2] cycloaddition with a ketene generated in situ from chloroacetyl chloride.[4] This reaction efficiently constructs the spirocyclic β-lactam core.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4,4-Dimethylcyclohexanone1.0126.20100.0 g
Benzylamine1.05107.1589.0 g
Toluene--1.0 L
Chloroacetyl chloride1.2112.94107.5 g
Triethylamine2.5101.19199.0 g
Dichloromethane (DCM)--1.5 L

Procedure:

  • Imine Formation: To a solution of 4,4-dimethylcyclohexanone (100.0 g, 0.792 mol) in toluene (1.0 L), add benzylamine (89.0 g, 0.832 mol). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction until no more water is collected. Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine.

  • Staudinger Cycloaddition: Dissolve the crude imine in dichloromethane (1.5 L) and cool to 0 °C. Add triethylamine (199.0 g, 1.97 mol). To this solution, add a solution of chloroacetyl chloride (107.5 g, 0.951 mol) in dichloromethane (500 mL) dropwise over 2 hours, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Wash the reaction mixture with water (2 x 1 L) and brine (1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-benzyl-7,7-dimethyl-1-azaspiro[3.5]nonan-2-one, can be purified by recrystallization or column chromatography.

Step 2: Reduction of N-Benzyl-7,7-dimethyl-1-azaspiro[3.5]nonan-2-one

  • Rationale: The reduction of the lactam to the corresponding amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH) or borane complexes. Care must be taken to avoid over-reduction or ring-opening side products.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Benzyl-7,7-dimethyl-1-azaspiro[3.5]nonan-2-one1.0257.3850.0 g
Lithium Aluminum Hydride (LiAlH₄)2.037.9514.7 g
Tetrahydrofuran (THF), anhydrous--1.0 L

Procedure:

  • To a stirred suspension of lithium aluminum hydride (14.7 g, 0.387 mol) in anhydrous tetrahydrofuran (500 mL) at 0 °C under a nitrogen atmosphere, add a solution of N-benzyl-7,7-dimethyl-1-azaspiro[3.5]nonan-2-one (50.0 g, 0.194 mol) in anhydrous THF (500 mL) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (15 mL), 15% aqueous NaOH (15 mL), and water (45 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 1-Benzyl-7,7-dimethyl-1-azaspiro[3.5]nonane.

Step 3: Deprotection to 7,7-Dimethyl-1-azaspiro[3.5]nonane

  • This step is identical to Step 3 in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low yield in reductive amination Incomplete imine formation; Inactive reducing agent; Suboptimal pHEnsure complete removal of water during imine formation (if pre-formed). Use fresh sodium triacetoxyborohydride. Maintain a slightly acidic pH with acetic acid.
Incomplete intramolecular cyclization Insufficiently acidic conditions; Steric hindranceIncrease the concentration of TFA or use a stronger acid like methanesulfonic acid. Increase reaction time or temperature cautiously.
Low yield in Staudinger reaction Wet reagents or solvents; Competing polymerization of keteneUse anhydrous solvents and reagents. Add the acyl chloride slowly at low temperature to minimize ketene polymerization.
Ring-opening during lactam reduction Harsh reducing conditionsUse a milder reducing agent like borane-THF complex. Carefully control the reaction temperature and stoichiometry of the reducing agent.
Incomplete N-benzyl deprotection Catalyst poisoning; Insufficient hydrogen pressureEnsure the substrate is free of impurities that could poison the catalyst. Increase hydrogen pressure or catalyst loading. Add a small amount of acid (e.g., HCl) to the reaction mixture.[2]

Conclusion

The two scalable synthetic protocols detailed in this guide provide robust and reliable pathways to the valuable 7,7-dimethyl-1-azaspiro[3.5]nonane scaffold. The choice between the reductive amination and the Staudinger cycloaddition route will depend on factors such as starting material availability, desired scale, and specific process safety considerations. Both routes have been designed with scalability in mind, employing common and cost-effective reagents and transformations. By providing detailed, step-by-step instructions and insights into the rationale behind each experimental choice, this guide aims to empower researchers and drug development professionals to efficiently access this important building block for the discovery of next-generation therapeutics.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chem. Rev.2019 , 119 (23), 11889-11956. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega2020 , 5 (5), 2355-2362. [Link]

  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chem.2014 , 16, 3566-3571. [Link]

  • De-protection of N-Benzyl groups - Sciencemadness.org. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega2019 , 4 (25), 21013-21025. [Link]

  • Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Lett.1999 , 40 (19), 3673-3676. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Enantioselective Organocatalytic Reductive Amination - Macmillan Group. [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES2022 , 105 (1), 487-495. [Link]

  • 7,7-dimethyl-1-azaspiro[3.5]nonan-2-one - PubChem. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

  • n-Benzyl-2,2-dimethoxyethanamine - LookChem. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [Link]

  • Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones - Organic Chemistry Portal. [Link]

Sources

Application Note: Reductive Amination Conditions for Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[2.5]octanes) are increasingly privileged scaffolds in drug discovery due to their ability to restrict conformation and improve metabolic stability (low


 count) without adding excessive lipophilicity. However, the synthesis of these motifs via reductive amination is frequently plagued by steric hindrance . The gem-disubstitution inherent to the spiro center creates significant trajectory blockage for nucleophilic attack, making standard conditions (STAB/DCE) sluggish or low-yielding.

This guide details three validated protocols to overcome these barriers, ranging from standard activation to aggressive Lewis-acid mediation.

Mechanistic Challenge & Strategy

The failure of standard reductive amination in spiro systems is rarely due to the reduction step; it is almost always due to the unfavorable equilibrium of imine formation .

Steric Bottleneck

In a spiro[3.3]heptan-2-one system, the "puckered" conformation of the cyclobutane rings creates a steric wall that hinders the approach of the amine nucleophile. Standard dehydrating conditions (MgSO4, molecular sieves) are often insufficient to drive this equilibrium.

The Titanium Solution

Titanium(IV) isopropoxide [Ti(OiPr)4] is the "gold standard" reagent for these substrates. It serves a dual role:

  • Lewis Acid: Activates the carbonyl oxygen, lowering the LUMO for amine attack.

  • Water Scavenger: Irreversibly reacts with the water byproduct to form stable titanium oxides, driving the equilibrium to completion (

    
    ).
    
Visualization: Reaction Pathway & Steric Management

G cluster_0 Steric Barrier Ketone Hindered Spiro Ketone (Spiro[3.3]heptan-2-one) Ti_Complex Titanium-Activated Complex Ketone->Ti_Complex + Ti(OiPr)4 Lewis Acid Activation Amine Amine (R-NH2) Amine->Ti_Complex Imine Sterically Congested Imine Ti_Complex->Imine - Ti(OH)x (Scavenges H2O) Irreversible Reduction Reduction Step (Hydride Attack) Imine->Reduction + NaBH4 / NaBH3CN Product Spiro Amine Product Reduction->Product

Figure 1: Mechanistic pathway highlighting the dual role of Titanium(IV) isopropoxide in overcoming the steric barrier of imine formation.

Decision Matrix for Protocol Selection

Do not default to the strongest condition immediately. Use this decision tree to select the optimal protocol based on your substrate's fragility and hindrance.

DecisionTree Start Start: Spiro Ketone + Amine Q1 Is the amine/ketone acid-sensitive? Start->Q1 Q2 Is the steric bulk extreme? (e.g. t-Butyl amine + Spiro ketone) Q1->Q2 No Protocol_A Protocol A: Standard (STAB / DCE) Q1->Protocol_A Yes (Avoid Lewis Acids) Protocol_B Protocol B: Titanium Mediated (Ti(OiPr)4 / NaBH4) Q2->Protocol_B Yes (High Hindrance) Protocol_C Protocol C: Microwave (MW / NaBH3CN) Q2->Protocol_C No (Moderate Hindrance)

Figure 2: Protocol selection guide. Protocol B is the recommended default for most hindered spiro-amines.

Experimental Protocols

Protocol A: Standard Conditions (Baseline)

Best for: Less hindered spiro-amines or when functional group tolerance (acid sensitivity) is the priority.

  • Dissolution: Dissolve spiro-ketone (1.0 equiv) and amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or DCM (

    
     concentration).
    
  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Acid Catalyst: Add Acetic Acid (AcOH) (1.0–2.0 equiv). Crucial: STAB requires a slightly acidic media to function effectively.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Protocol B: Titanium(IV) Isopropoxide Mediated (The "Spiro" Standard)

Best for: Stubborn spiro[3.3]heptanes, spiro[2.5]octanes, and reactions with secondary amines.

Reagents:

  • Titanium(IV) isopropoxide [Ti(OiPr)4] (Sigma-Aldrich, neat liquid)

  • Sodium Borohydride (NaBH4) (Solid)

  • Methanol (MeOH) (Anhydrous)

Step-by-Step:

  • Imine Formation (Neat/Concentrated):

    • In a dry vial under Argon, combine the spiro-ketone (1.0 equiv) and amine (1.2 equiv).

    • Add Ti(OiPr)4 (1.5–2.0 equiv) neat. If the mixture is solid, add minimal dry THF to mobilize.

    • Stir at RT for 6–12 hours . Note: The solution will often turn viscous or change color (yellow/orange) as the Ti-complex forms.

  • Reduction:

    • Dilute the mixture with anhydrous MeOH (to reach

      
      ).
      
    • Caution: Exotherm possible.

    • Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise.

    • Allow to warm to RT and stir for 2 hours.

  • The "Anti-Emulsion" Workup (Critical):

    • Do not just add water. The resulting Titanium hydroxides form a gelatinous emulsion that is impossible to filter.

    • Method 1 (Ammonia): Pour reaction mixture into 2M NH4OH (aq) . The Ti precipitates as a granular white solid. Filter through Celite.

    • Method 2 (Rochelle's Salt): Quench with sat. Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour until two clear layers form.

    • Extract with EtOAc or DCM.

Protocol C: Microwave-Assisted Dehydration

Best for: High-throughput library synthesis where speed is critical.

  • Setup: In a microwave vial, combine ketone (1.0 equiv), amine (1.5 equiv), and Ti(OiPr)4 (2.0 equiv) .

  • MW Irradiation: Heat to 100°C for 15 minutes (neat or minimal Toluene).

  • Reduction: Dilute with MeOH, add NaBH3CN (2.0 equiv) and AcOH (2 equiv). Note: NaBH3CN is preferred here for thermal stability if doing a one-pot MW heating, though usually reduction is done post-heating.

  • Workup: Follow Protocol B workup.

Comparative Data & Reagent Selection

ConditionReagent SystemRelative RateSelectivityRisk ProfileRecommended For
Standard STAB / AcOH / DCESlowHighLowSimple spiro-amines
Titanium Ti(OiPr)4 / NaBH4 Fast High Moderate (Workup) Hindered spiro[3.3] systems
Cyanoborohydride NaBH3CN / MeOHMediumHighHigh (HCN toxic)Acid-sensitive substrates
Microwave Ti(OiPr)4 / MWVery FastModerateModerateLibrary synthesis

Troubleshooting Guide

Problem: Residual Imine (Incomplete Reduction)

  • Diagnosis: LCMS shows M+1 mass, but NMR shows imine peaks (or hydrolysis back to ketone on column).

  • Cause: Steric bulk prevents the hydride from attacking the imine carbon.

  • Solution: Switch from NaBH4 to LiBH4 (smaller cation) or increase temperature of the reduction step to 40°C. Ensure the imine formation step (Ti-step) ran long enough (check via IR: disappearance of C=O stretch).

Problem: Emulsion during Workup

  • Cause: Formation of hydrated Titanium oxides.

  • Solution: Add 10% NaOH until pH > 12, or use the Rochelle's salt method described in Protocol B. Do not rush the phase separation; let it stir with the salt solution for 30+ mins.

Problem: Bis-alkylation (Over-reaction)

  • Cause: Primary amine reacts twice.[1]

  • Solution: Use a large excess of amine (5–10 equiv) if the amine is cheap. Alternatively, use the Ti(OiPr)4 protocol which tends to favor mono-alkylation due to the steric bulk of the intermediate Ti-complex.

References

  • Titanium(IV) Isopropoxide Protocol: Neidigh, K. A., et al. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[2][3][4] Journal of the Chemical Society, Perkin Transactions 1, 1998 , 2527–2532.

  • General Reductive Amination Guide: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862.

  • Comparison of Reducing Agents: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990 , 55, 2552–2554.[1]

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Journal of Medicinal Chemistry, 2014 , 57, 10049–10057.

Sources

Protecting group strategies for 1-azaspiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Guide to Amine Protection in the Synthesis of 1-Azaspiro[3.5]nonane Scaffolds For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Imperative for Protecting Groups

The 1-azaspiro[3.5]nonane motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vectoral display of substituents, making it an attractive component for modulating biological targets, particularly G-protein coupled receptors (GPCRs).[1] However, the synthetic accessibility of this scaffold is critically dependent on the judicious management of the secondary amine's reactivity. The nitrogen atom's inherent nucleophilicity and basicity can interfere with a wide array of synthetic transformations.[2] Therefore, the temporary masking of this amine with a protecting group is not merely a tactical step but a foundational element of the synthetic strategy.

This guide provides an in-depth analysis of protecting group strategies tailored for the synthesis of 1-azaspiro[3.5]nonane and its derivatives. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, enabling researchers to select and implement the optimal protection-deprotection sequence for their specific synthetic goals. The focus will be on the two most prevalent and versatile amine protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.

The Core Challenge: Managing the Secondary Amine

The secondary amine in the 1-azaspiro[3.5]nonane core is a potent nucleophile and a base. This dual reactivity profile presents several challenges in a multi-step synthesis:

  • Unwanted Nucleophilic Attack: The amine can react with electrophilic reagents intended for other parts of the molecule.

  • Interference as a Base: It can neutralize acidic reagents or catalyze undesired side reactions.

  • Complications in Purification: The basic nature of the free amine can lead to difficult purifications via chromatography.

Protecting groups circumvent these issues by converting the amine into a less reactive functional group, typically a carbamate, which is stable under a defined set of conditions but can be cleanly removed when desired.[3][4]

Strategic Selection of a Protecting Group

The choice between protecting groups is dictated by the planned synthetic route. An ideal protecting group should be easy to install in high yield, stable to subsequent reaction conditions, and removable in high yield without affecting other functional groups.[4] The concept of orthogonality —where multiple protecting groups can be removed under distinct, non-interfering conditions—is paramount in complex syntheses.[3][5][6]

G start Start: Need to Protect 1-Azaspiro[3.5]nonane q1 Will the synthesis involve catalytic hydrogenation? (e.g., reducing a nitro group, alkyne, or another Cbz group) start->q1 boc_path Use Boc Group q1->boc_path  Yes   cbz_path Use Cbz Group q1->cbz_path  No   q2 Will the synthesis involve strong acidic conditions? cbz_path->q2 consider_alt Consider Cbz or other acid-stable groups q2->consider_alt  No   boc_ok Boc is a suitable choice q2->boc_ok  Yes  

Caption: Decision workflow for selecting a primary amine protecting group.

The tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups due to its general stability to bases, nucleophiles, and hydrogenation, coupled with its ease of removal under acidic conditions.[7][8]

Rationale for Use

The Boc group is ideal for syntheses that employ basic conditions, organometallic reagents, or catalytic hydrogenation for transformations elsewhere in the molecule. Its removal generates only gaseous byproducts (tert-butyl cation fragments to isobutylene and CO₂) and the free amine, simplifying work-up procedures.

Protocol 1: Boc Protection of 1-Azaspiro[3.5]nonane

This protocol describes the reaction of 1-azaspiro[3.5]nonane with di-tert-butyl dicarbonate ((Boc)₂O) to form the N-Boc protected product.

Materials:

  • 1-Azaspiro[3.5]nonane hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 1-azaspiro[3.5]nonane hydrochloride (1.0 eq) in a mixture of DCM and water (e.g., 10 mL/g of substrate in a 1:1 ratio).

  • Basification: Cool the mixture to 0 °C in an ice bath. Slowly add sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) to neutralize the hydrochloride and free the amine. Stir for 15-20 minutes.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the vigorously stirred mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (if TEA was used), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection using p-Toluenesulfonic Acid (p-TsOH)

While strong acids like trifluoroacetic acid (TFA) are common, this protocol uses a solid, less corrosive acid in a solvent-free mechanochemical process, representing a greener and often simpler alternative.[9][10]

Materials:

  • N-Boc-1-azaspiro[3.5]nonane derivative

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ball mill with stainless steel jars and balls

  • Dichloromethane (DCM)

Procedure:

  • Charging the Mill: Place the N-Boc protected amine (1.0 eq) and p-toluenesulfonic acid monohydrate (2.0 eq) into a stainless steel ball milling jar with a grinding ball.[10]

  • Milling: Grind the mixture neat (solvent-free) at room temperature for 10-30 minutes at a frequency of ~30 Hz.[10] Monitor for completion by taking a small aliquot and analyzing via TLC or NMR.

  • Isolation: After completion, suspend the crude mixture in dichloromethane. The product, the amine tosylate salt, will typically precipitate.[9]

  • Filtration: Collect the precipitated solid by filtration, wash with a small amount of cold DCM, and air-dry to obtain the deprotected amine as its toluenesulfonic salt.[10]

The Benzyloxycarbonyl (Cbz or Z) Group: The Hydrogenolysis-Labile Classic

Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational tool in peptide synthesis and remains a cornerstone of modern organic chemistry.[11][12] It is stable to most acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[11][13]

Rationale for Use

The Cbz group is the protecting group of choice when the synthetic route requires the use of strong acids (which would cleave a Boc group) and avoids catalytic hydrogenation. Its removal via hydrogenolysis is exceptionally clean, producing only toluene and CO₂ as byproducts.[13] This makes it highly valuable for substrates sensitive to harsh acidic or basic conditions.

Protocol 3: Cbz Protection of 1-Azaspiro[3.5]nonane

This protocol uses benzyl chloroformate (Cbz-Cl) under aqueous basic conditions (Schotten-Baumann conditions) to install the Cbz group.[11][14]

Materials:

  • 1-Azaspiro[3.5]nonane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dioxane or THF

  • Deionized Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve the amine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) or in a mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.[12]

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.[12][14] A white precipitate may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[12]

  • Work-up: Extract the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.

  • Acidification & Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. Extract the product three times with ethyl acetate.[12]

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz removal, suitable for molecules that do not contain other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[13][15]

Materials:

  • N-Cbz-1-azaspiro[3.5]nonane derivative

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in methanol in a round-bottom flask suitable for hydrogenation.[13]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol % palladium) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[12][13]

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm or balloon pressure is usually sufficient) at room temperature. Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.

  • Filtration: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[13]

  • Concentration: Rinse the Celite® pad with methanol. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

G cluster_0 Protection Phase cluster_1 Synthetic Transformations cluster_2 Deprotection Phase Start 1-Azaspiro[3.5]nonane (Free Amine) Boc_Protect Boc Protection ((Boc)₂O, Base) Start->Boc_Protect Cbz_Protect Cbz Protection (Cbz-Cl, Base) Start->Cbz_Protect Boc_Protected N-Boc Protected Intermediate Boc_Protect->Boc_Protected Cbz_Protected N-Cbz Protected Intermediate Cbz_Protect->Cbz_Protected Boc_Reactions Reactions Stable to Boc: - Hydrogenolysis - Basic Conditions - Nucleophiles Boc_Protected->Boc_Reactions Cbz_Reactions Reactions Stable to Cbz: - Acidic Conditions - Mild Basic Conditions Cbz_Protected->Cbz_Reactions Boc_Deprotect Boc Deprotection (TFA, HCl, p-TsOH) Boc_Reactions->Boc_Deprotect Cbz_Deprotect Cbz Deprotection (H₂, Pd/C) Cbz_Reactions->Cbz_Deprotect Finish Functionalized 1-Azaspiro[3.5]nonane Boc_Deprotect->Finish Cbz_Deprotect->Finish

Caption: General workflow illustrating orthogonal protecting group strategies.

Data Summary and Comparison

The selection of a protecting group is a trade-off between stability and ease of removal. The following table provides a comparative summary to aid in this strategic decision.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Structure
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Stability Stable to: Base, Nucleophiles, Hydrogenolysis.[7]Stable to: Acid (most), Base (mild).[11]
Lability Labile to: Strong acids (TFA, HCl, p-TsOH).[3][7]Labile to: Catalytic Hydrogenolysis (H₂/Pd-C).[11][13]
Key Advantage Orthogonal to Cbz; allows for subsequent hydrogenation reactions.Orthogonal to Boc; allows for reactions under strong acid conditions.
Key Disadvantage Cannot be used if strong acid is required later in the synthesis.Incompatible with reactions involving catalytic hydrogenation (e.g., alkyne reduction).[15]
Byproducts CO₂, IsobutyleneCO₂, Toluene

Conclusion and Future Perspectives

The successful synthesis of complex molecules based on the 1-azaspiro[3.5]nonane scaffold is critically reliant on a well-devised protecting group strategy. The Boc and Cbz groups offer a powerful and largely orthogonal system for managing the reactivity of the core secondary amine. By understanding the specific stability and lability of each group, chemists can design synthetic routes that are both efficient and high-yielding. The choice is never arbitrary; it is a strategic decision based on the entire planned sequence of transformations. As synthetic targets become more complex, the principles of orthogonality and chemoselectivity embodied by these protecting group strategies will remain indispensable tools for the research scientist.

References

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Total Synthesis. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Pérusse, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]

  • ACS Omega. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Publications. [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Mohamed, M. A. A., et al. (2014). An Efficient Synthesis of Some New Azaspirocycloalkane Derivatives from 1-anilinocycloalkanecarboxamide. Hilaris Publisher. [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • Zarei, M., et al. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ACS Omega. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Publications. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Thieme E-Journals. (n.d.). Synthesis / Full Text. Thieme E-Journals. [Link]

  • MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Scientific Update. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? Reddit. [Link]

  • ResearchGate. (2025). Application of Secondary Amines in the Synthesis of Some New Spiro Heterocyclic Compounds. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • Royal Society of Chemistry. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis. Royal Society of Chemistry. [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • International Formulae Group. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Formulae Group. [Link]

  • Thieme. (n.d.). 2 Protection of Functional Groups. Thieme. [Link]

  • PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)-1-azaspiro(3.5)nonane-7-carboxylic acid. PubChem. [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Springer. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Springer. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: A Guide to Incorporating 7,7-Dimethyl-1-azaspiro[3.5]nonane into Peptide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical, conformationally restricted amino acids into peptides is a paramount strategy in modern drug discovery, enhancing proteolytic stability, receptor affinity, and cell permeability.[1][2] Spirocyclic scaffolds, in particular, offer a unique three-dimensional architecture that can enforce specific backbone geometries.[2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of a novel Fmoc-protected 7,7-dimethyl-1-azaspiro[3.5]nonane-derived amino acid analogue and its subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). We address the unique challenges posed by sterically hindered amino acids and provide validated methodologies for synthesis, purification, and characterization.

Introduction: The Rationale for Spirocyclic Constraint

Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced target affinity. Introducing conformational constraints into the peptide backbone is a proven method to mitigate these issues. Spirocyclic structures are particularly compelling as they introduce a rigid, three-dimensional element that can pre-organize the peptide into a bioactive conformation, potentially increasing its resistance to enzymatic degradation.[3][4]

The 7,7-dimethyl-1-azaspiro[3.5]nonane scaffold provides a rigid framework with a defined spatial arrangement of substituents. By functionalizing this core to mimic an amino acid, we create a unique building block that can introduce a sharp turn or rigidify a specific region of a peptide, thereby exploring novel conformational spaces.[5] This guide will walk researchers through the entire workflow, from the synthesis of the monomer to the analysis of the final, modified peptide.

Section 1: Synthesis of the Fmoc-Protected Spirocyclic Amino Acid Monomer

The successful incorporation of the spirocyclic scaffold begins with the synthesis of a monomer compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[6] This requires an Fmoc-protected amine at one position and a free carboxylic acid at another, creating an "amino acid mimic." While the direct synthesis of Fmoc-2-carboxy-7,7-dimethyl-1-azaspiro[3.5]nonane is not widely documented, a plausible synthetic strategy can be adapted from established methodologies for creating functionalized azaspirocycles and non-natural amino acids.[7][8]

The proposed pathway involves creating the spirocyclic core and then introducing the necessary functional groups. A key challenge is the stereoselective synthesis to yield a single enantiomer, which is crucial for predictable peptide folding.

Protocol 1: Synthesis of Fmoc-(D/L)-2-carboxy-7,7-dimethyl-1-azaspiro[3.5]nonane

This protocol is a conceptualized pathway based on analogous syntheses and requires further optimization. It assumes the availability of a suitable spirocyclic ketone precursor.

Rationale: The strategy involves a Strecker reaction on a spirocyclic ketone to introduce the amino and carboxyl functionalities, followed by resolution of enantiomers and Fmoc protection.[9] The Fmoc group is chosen for its compatibility with the most common SPPS strategies.[10]

  • Step 1: Synthesis of the α-Aminonitrile.

    • To a solution of 7,7-dimethyl-1-azaspiro[3.5]nonan-2-one in methanol, add ammonium chloride and sodium cyanide.

    • Stir the reaction at room temperature for 24 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Hydrolysis to the Racemic Amino Acid.

    • Acid hydrolyze the resulting α-aminonitrile using 6M HCl under reflux for 12-18 hours.

    • Neutralize the reaction mixture to precipitate the racemic amino acid.

  • Step 3: Enantiomeric Resolution (Critical Step).

    • Resolution of the racemic mixture is essential and can be achieved via diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid derivatives) or through enzymatic resolution.

  • Step 4: Fmoc Protection.

    • Dissolve the desired enantiomer of the spirocyclic amino acid in a 10% sodium carbonate solution.

    • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in dioxane dropwise while maintaining the pH between 8.5-9.5.[11]

    • Stir at room temperature overnight.

    • Acidify the mixture and extract the Fmoc-protected amino acid with an organic solvent (e.g., ethyl acetate).

    • Purify by column chromatography to yield the final monomer.

Section 2: Solid-Phase Peptide Synthesis (SPPS) with the Spirocyclic Monomer

Incorporating sterically hindered amino acids like our spirocyclic monomer into a growing peptide chain presents a significant challenge.[12] Standard coupling conditions may result in low yields or incomplete reactions. Therefore, optimized protocols are necessary.

Causality Behind Experimental Choices:

  • Coupling Reagents: The steric bulk of the spirocyclic amino acid necessitates a highly efficient coupling reagent. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior to carbodiimides in these scenarios.[13][14] HATU, in particular, is known for its high reactivity and ability to overcome steric hindrance with reduced risk of racemization.[15]

  • Reaction Time & Temperature: Extended coupling times and, in some cases, elevated temperatures (using microwave-assisted synthesizers) can be employed to drive the reaction to completion.[16]

  • Double Coupling: A common strategy for difficult couplings is to perform the reaction twice ("double coupling") to ensure all free amines on the resin have reacted.[17]

Protocol 2: Automated SPPS Incorporating the Spirocyclic Monomer

This protocol assumes a standard Fmoc/tBu strategy on an automated peptide synthesizer using Rink Amide resin for a C-terminal amide peptide.[6][18]

Workflow Overview:

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 3. DMF Wash Fmoc_Deprotect->Wash1 Coupling 4. Amino Acid Coupling (Standard or Spirocyclic) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Capping 6. Capping (Optional) (Acetic Anhydride) Wash2->Capping Loop Repeat for Each Amino Acid Capping->Loop Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage Final Cycle Loop->Fmoc_Deprotect Purify 8. Purification (RP-HPLC) Cleavage->Purify Analyze 9. Analysis (LC-MS, MS/MS) Purify->Analyze End Final Peptide Analyze->End

Caption: Automated Fmoc-SPPS workflow for peptide synthesis.

Detailed Steps for Spirocyclic Monomer Coupling:

  • Resin Preparation: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[18]

  • Standard Cycles: Perform standard Fmoc deprotection (20% piperidine in DMF) and coupling cycles for the standard amino acids in your sequence.[6]

  • Spirocyclic Monomer Coupling Cycle:

    • Deprotection: Perform the standard Fmoc deprotection step to expose the N-terminal amine of the growing peptide chain.

    • Activation: In a separate vessel, pre-activate the Fmoc-spirocyclic amino acid. Use the parameters in the table below.

    • Coupling: Add the activated amino acid solution to the resin. Allow the coupling to proceed for an extended time (e.g., 2-4 hours at room temperature).

    • Washing: Wash the resin thoroughly with DMF.

    • (Optional but Recommended) Double Coupling: Repeat the activation and coupling steps with a fresh solution of the spirocyclic monomer to ensure maximum incorporation.

    • (Optional) Capping: To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).[17]

  • Continue Synthesis: Proceed with the remaining standard amino acid couplings until the sequence is complete.

ParameterStandard Amino AcidSpirocyclic MonomerRationale for Change
Amino Acid Equiv. 55 - 8Increased excess to drive reaction equilibrium.
Coupling Reagent HCTU (4.9 equiv)HATU (4.9 equiv)HATU is generally more reactive for sterically demanding couplings.[13]
Base (DIPEA) Equiv. 1010Standard excess for activation.
Coupling Time 30 - 45 min2 - 4 hours (or 2x 1 hr)Allows more time for the bulky residue to react.
Solvent DMFDMFStandard SPPS solvent.

Table 1: Recommended coupling parameters for standard vs. sterically hindered spirocyclic amino acids.

Section 3: Cleavage, Purification, and Characterization

Once the synthesis is complete, the peptide must be cleaved from the solid support, deprotected, purified, and characterized to confirm its identity and purity.

Protocol 3: Cleavage from Resin and Deprotection

Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the linker and remove acid-labile side-chain protecting groups.[19] Scavengers are added to the "cleavage cocktail" to quench reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.[20]

  • Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard Reagent K cocktail is robust for most sequences:

    • TFA: 94%

    • Phenol: 2%

    • Water: 2%

    • Thioanisole: 2%

  • Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of synthesis scale).[19]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis

Rationale: The crude peptide product will contain deletion sequences and products of side reactions. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides based on their hydrophobicity.[21] Mass spectrometry is then used to confirm the molecular weight of the purified product.[22]

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA).

    • Inject the solution onto a C18 RP-HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 30 minutes.

    • Collect fractions and analyze them by mass spectrometry to identify those containing the correct product.

  • Characterization by Mass Spectrometry:

    • LC-MS: Analyze the purified fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm purity and the correct molecular weight.[23]

    • MS/MS: To confirm the sequence, subject the parent ion to tandem mass spectrometry (MS/MS). The fragmentation pattern should be consistent with the expected peptide sequence, including the novel spirocyclic residue.[22]

TechniquePurposeExpected Outcome
RP-HPLC Purification & Purity AssessmentA major peak corresponding to the target peptide, with purity >95%.
LC-MS Identity & Purity ConfirmationA mass spectrum showing an ion that matches the calculated molecular weight of the peptide.
MS/MS Sequence VerificationA fragmentation pattern (b- and y-ions) that confirms the amino acid sequence.

Table 2: Analytical techniques for peptide characterization.

Section 4: Application Insights & Expected Outcomes

The incorporation of the 7,7-dimethyl-1-azaspiro[3.5]nonane moiety is expected to impart significant structural and functional changes to a peptide.

  • Conformational Rigidity: The spirocyclic scaffold will lock the peptide backbone into a specific conformation in the vicinity of the modification. This can be used to mimic or stabilize β-turns or other secondary structures, which are often crucial for biological activity.

  • Proteolytic Stability: The non-natural, sterically bulky structure is not a substrate for common proteases, which can significantly increase the peptide's half-life in biological systems.[3][4]

  • Structure-Activity Relationship (SAR) Studies: By systematically replacing native amino acids with this spirocyclic analogue, researchers can probe the conformational requirements for receptor binding and signaling.

Structural Analysis Workflow:

Analysis_Workflow Start Purified Modified Peptide NMR NMR Spectroscopy (NOESY, TOCSY) Start->NMR CD Circular Dichroism (CD) Spectroscopy Start->CD MD Molecular Dynamics (MD) Simulations Start->MD Activity Biological Activity Assay (e.g., Receptor Binding) Start->Activity Structure 3D Structural Model NMR->Structure CD->Structure MD->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Activity->SAR

Caption: Workflow for structural and functional analysis.

Advanced techniques such as 2D NMR spectroscopy and circular dichroism can be used to determine the precise three-dimensional structure of the modified peptide in solution, providing direct evidence of the conformational impact of the spirocyclic building block.[22]

References

  • Vertex AI Search. (n.d.). An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. American Chemical Society.
  • Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin.
  • CDN. (n.d.). Peptide Cleavage from Resin Protocol.
  • ResolveMass Laboratories Inc. (2024, September 18). Advanced Analytical Techniques for Peptide Characterization.
  • Benchchem. (n.d.). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Enamine. (2024, December 4). Unnatural Amino Acids.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts.
  • ResearchGate. (n.d.). Significance and challenge in nonnatural peptide synthesis and proposed solution.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • American Laboratory. (2008, June 22). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
  • Journal of Organic Chemistry. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • PubMed. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
  • GIST Scholar. (n.d.). Studies on macrocyclic peptide scaffolds with conformation, membrane permeability, and antiviral activity.
  • MDPI. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.

Sources

Application Note: High-Fidelity Synthesis of Spiro[3.5]nonane Scaffolds via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance: Escaping Flatland

In modern drug discovery, the spiro[3.5]nonane scaffold has emerged as a critical bioisostere for gem-dimethyl groups, cyclohexyl rings, and piperidines. Unlike planar aromatic systems, spiro[3.5]nonane offers non-collinear exit vectors , allowing substituents to probe unique 3D chemical space. This "escape from flatland" improves solubility and metabolic stability (lowering LogP while maintaining lipophilicity) by removing metabolically labile protons associated with standard aliphatic chains.

However, the synthesis of spiro[3.5]nonane is kinetically challenged by the formation of the strained cyclobutane ring. This Application Note details the optimization of the rate-limiting cyclization step, focusing on overcoming ring strain through the Thorpe-Ingold effect and precise control of Critical Process Parameters (CPPs) .

Mechanistic Analysis & Optimization Logic

The formation of the spiro[3.5]nonane core generally proceeds via two strategic disconnections:

  • Route A (Recommended): Closing the 6-membered ring onto a pre-formed cyclobutane. (Kinetically favored, lower strain energy in transition state).

  • Route B (The Challenge): Closing the 4-membered ring onto a pre-formed cyclohexane. (Kinetically disfavored, high strain).

Why focus on Route B? While Route A is easier, Route B is often necessary when the cyclohexane ring carries complex pre-existing functionality (e.g., a specific ketone or heterocycle) that cannot be easily built later. Therefore, this guide optimizes Route B : the double alkylation/cyclization of a cyclohexane-based nucleophile with a C3 electrophile.

Key Mechanistic Drivers
  • The Gem-Dialkyl (Thorpe-Ingold) Effect: The bond angle compression in the cyclohexane precursor (C-C-C angle < 109.5°) forces the terminal electrophilic/nucleophilic centers closer together, accelerating the difficult 4-exo-tet cyclization.

  • Leaving Group Lability: Standard bromides often require activation. In situ Finkelstein iodination (using NaI) is critical for lowering the activation energy of the final ring closure.

  • Solvation Effects: The use of dipolar aprotic solvents (DMF/DMSO) is essential to solvate the cation (Na+/Li+), leaving the enolate "naked" and highly reactive.

Decision Framework: Synthesis Strategy

The following decision tree assists in selecting the optimal synthetic pathway based on substrate availability and functional group tolerance.

SpiroSynthesis Start Target: Spiro[3.5]nonane Scaffold FuncCheck Does the Cyclohexane ring contain sensitive functionality? Start->FuncCheck RouteA Route A: Cyclobutane Precursor (Close 6-ring) FuncCheck->RouteA No (Standard Core) RouteB Route B: Cyclohexane Precursor (Close 4-ring) FuncCheck->RouteB Yes (Complex Core) MethodA Method: Alkylation of Cyclobutane-1,1-dicarboxylate with 1,5-dibromopentane RouteA->MethodA MethodB Method: Double Alkylation of Cyclohexane Active Methylene with 1,3-dihalide RouteB->MethodB Optimiz CRITICAL OPTIMIZATION: Requires High Dilution & Strong Base (NaH/LiHMDS) MethodB->Optimiz

Figure 1: Strategic decision tree for spiro[3.5]nonane synthesis. Route B requires rigorous optimization due to the strain of closing the cyclobutane ring.

Detailed Protocol: Double Alkylation of Cyclohexane-1,1-Dicarboxylate

This protocol describes the "hard" synthesis: creating the spiro-cyclobutane ring on an existing cyclohexane scaffold. This is the industry-standard method for introducing the spiro motif into late-stage intermediates.

Target Reaction: Cyclization of Diethyl cyclohexane-1,1-dicarboxylate with 1,3-dibromopropane.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: Diethyl cyclohexane-1,1-dicarboxylate (1.0 equiv)

  • Electrophile: 1,3-Dibromopropane (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 equiv)

  • Additive: Sodium Iodide (NaI) (0.1 equiv) - Catalytic Finkelstein condition

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or 1:1 DMF/THF mix.

  • Quench: Saturated NH₄Cl solution.

Step-by-Step Methodology
Phase 1: Enolate Generation (Thermodynamic Control)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and nitrogen inlet.

  • Base Suspension: Charge NaH (2.5 equiv) into the flask. Wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive to lipophiles. Resuspend in anhydrous DMF (0.5 M relative to substrate).

  • Cooling: Cool the suspension to 0°C using an ice/water bath.

  • Substrate Addition: Add Diethyl cyclohexane-1,1-dicarboxylate dropwise over 30 minutes.

    • Note: Evolution of H₂ gas will occur. Ensure proper venting.

    • Checkpoint: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour to ensure complete dianion formation (or mono-anion equilibrium).

Phase 2: The Spirocyclization (Kinetic Challenge)
  • Electrophile Preparation: Dissolve 1,3-dibromopropane (1.2 equiv) and NaI (0.1 equiv) in minimal DMF.

  • Addition: Add the electrophile solution to the enolate mixture dropwise over 1 hour .

    • Critical Process Parameter: Slow addition is crucial to minimize intermolecular polymerization (oligomerization).

  • Thermal Ramp:

    • Stir at RT for 2 hours.

    • Heat the reaction to 60°C for 12 hours.

    • Why? The formation of the initial C-C bond is fast; the second C-C bond (ring closure) is slow and requires thermal energy to overcome the strain barrier of the cyclobutane ring.

Phase 3: Workup & Isolation
  • Quench: Cool to 0°C. Carefully quench with saturated aq. NH₄Cl.

  • Extraction: Extract with Et₂O or EtOAc (3x).

    • Tip: DMF can cause emulsion. Wash the organic layer copiously with water (5x) and LiCl solution (5%) to remove DMF.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Intermolecular polymerizationIncrease dilution (0.1 M); Slow down electrophile addition.
Mono-alkylated Product Incomplete cyclizationIncrease temperature to 80°C; Add 0.5 eq more NaH; Ensure NaI is fresh.
Elimination (Alkene) Base too strong/hotSwitch base to K₂CO₃/DMSO (milder) or lower temp to 50°C.
Recovered Starting Material Enolate quenchingEnsure anhydrous conditions; Dry DMF over molecular sieves (4Å).

Alternative Protocol: Ring-Closing Metathesis (RCM)

For substrates where the double alkylation fails due to steric bulk, Ring-Closing Metathesis (RCM) is the preferred alternative.

Workflow:

  • Diallylation: Allylation of the cyclohexane ester/nitrile (using Allyl Bromide + LDA).

  • RCM: Cyclization using Grubbs II catalyst.

  • Hydrogenation: Reduction of the resulting spiro-cyclobutene to spiro-cyclobutane.

RCM_Workflow Step1 Step 1: Bis-Allylation (LDA, Allyl Bromide) Step2 Step 2: RCM (Grubbs II, DCM, Reflux) Step1->Step2 Forms Spiro-ene Step3 Step 3: Hydrogenation (H2, Pd/C) Step2->Step3 Reduces to Spiro[3.5]

Figure 2: RCM pathway for spiro[3.5]nonane formation. This route avoids the direct displacement of a secondary halide, often resulting in higher yields for sterically encumbered systems.

References

  • BenchChem Technical Support. (2025).[1][2] Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem Application Notes. Link

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Drug Discovery.[2][3]Angewandte Chemie International Edition, 49, 3524. (Foundational review on spirocycles as bioisosteres).

  • Enamine Ltd. (2023).[4] Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.[3][4] Enamine Research. Link

  • Organic Syntheses. (2008). Synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one.[5]Org.[1][2][6][3][5][7] Synth. 85, 72-82. Link

  • SpiroChem. (2023). Bioisosteric Replacement Strategies: Spirocycles. SpiroChem Discovery Services. Link

Sources

Application Notes and Protocols: Harnessing the Power of Spirocyclic Amine Linkers in Solid-Phase Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery, enabling the rapid generation of large and diverse small molecule libraries.[1][2] The choice of linker, the molecular bridge between the solid support and the growing molecule, is critical to the success of any solid-phase synthesis. This document provides a detailed guide to the application of a novel class of linkers – spirocyclic amine linkers – in the solid-phase synthesis of small molecule libraries. We will explore the unique advantages conferred by the spirocyclic core, provide detailed protocols for their implementation, and showcase their potential in diversity-oriented synthesis.

Introduction: The Strategic Advantage of Spirocyclic Linkers in SPOS

Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[1][3] At the heart of SPOS lies the linker, a functionalized molecule that tethers the starting material to the insoluble polymer support.[4] The linker's chemical properties dictate the conditions for attachment, on-resin reactions, and the final cleavage of the product from the support.[5][6]

While a vast array of linkers have been developed, the quest for novel linkers that impart advantageous properties to the synthesized molecules is ongoing. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality.[7] Incorporating spirocyclic motifs into drug candidates has been shown to improve potency, selectivity, and pharmacokinetic properties.[7][8] We propose that these benefits can be extended to the linker itself, thereby influencing the characteristics of the entire library of synthesized compounds.

Spirocyclic amine linkers, particularly those based on diamine cores, offer a unique platform for diversity-oriented synthesis. The rigid, well-defined geometry of the spirocyclic core can orient the attached building blocks in distinct spatial arrangements, leading to a more thorough exploration of three-dimensional chemical space. This is a significant advantage over linear linkers, which can suffer from conformational flexibility.

Key Advantages of Spirocyclic Amine Linkers:

  • Enhanced Three-Dimensionality: The rigid spirocyclic scaffold introduces conformational restraint, leading to a library of molecules with a greater degree of 3D character.

  • Improved Physicochemical Properties: Spirocycles can modulate properties such as solubility and lipophilicity, potentially leading to libraries with more drug-like characteristics.[7]

  • Novel Chemical Space: The use of spirocyclic linkers provides access to novel molecular architectures that are not readily accessible with traditional linkers.

  • Dual Points of Diversity: Spirocyclic diamine linkers offer two distinct points for the introduction of molecular diversity, allowing for the generation of complex and varied libraries from a single scaffold.

The Spirocyclic Amine Linker System: A Representative Example

For the protocols outlined below, we will consider a linker based on a 2,7-diazaspiro[3.3]heptane core. This scaffold provides two secondary amine functionalities with distinct vectoral orientations, making it an ideal candidate for diversity-oriented synthesis. The linker is attached to a standard Merrifield resin, a chloromethylated polystyrene support widely used in SPOS.

Figure 1: Conceptual workflow of SPOS using a spirocyclic amine linker.

Detailed Protocols

Preparation of 2,7-Diazaspiro[3.3]heptane Functionalized Merrifield Resin

This protocol describes the immobilization of the spirocyclic diamine linker onto the solid support.

Materials:

  • Merrifield Resin (1% DVB, 100-200 mesh, 1.0 mmol/g loading)

  • 2,7-Diazaspiro[3.3]heptane dihydrobromide

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Place 1.0 g of Merrifield resin in a 20 mL solid-phase synthesis vessel. Add 10 mL of DCM and shake for 30 minutes. Drain the solvent. Repeat with 10 mL of DMF for 30 minutes and drain.

  • Linker Attachment:

    • In a separate flask, dissolve 2,7-diazaspiro[3.3]heptane dihydrobromide (5.0 mmol, 5 eq.) and DIPEA (15.0 mmol, 15 eq.) in 10 mL of DMF.

    • Add the solution to the swollen resin.

    • Shake the vessel at 60 °C for 24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • MeOH (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin under high vacuum for at least 4 hours.

  • Quantification (Optional): The loading of the linker can be determined using a colorimetric method such as the Kaiser test or by cleaving a small amount of the linker and analyzing by LC-MS.

Loading of the First Building Block (Scaffold)

This protocol details the attachment of a carboxylic acid building block to one of the secondary amines of the spirocyclic linker.

Materials:

  • Spirocyclic amine functionalized resin (from step 3.1)

  • Fmoc-protected amino acid or other carboxylic acid (3.0 eq.)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3.0 eq.)

  • DIPEA (6.0 eq.)

  • DMF

  • DCM

Protocol:

  • Resin Swelling: Swell the spirocyclic amine functionalized resin (0.5 g) in 5 mL of DMF for 30 minutes. Drain the solvent.

  • Activation and Coupling:

    • In a separate flask, dissolve the carboxylic acid (3.0 eq.), PyBOP (3.0 eq.), and DIPEA (6.0 eq.) in 5 mL of DMF.

    • Allow the activation mixture to stand for 5 minutes.

    • Add the activation mixture to the swollen resin.

  • Reaction: Shake the vessel at room temperature for 4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue shaking and re-test after 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Fmoc Deprotection (if applicable):

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Shake for 20 minutes.

    • Drain and repeat the piperidine treatment for another 20 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

G Resin Spiro-Amine Resin Activate Activate Carboxylic Acid (R1-COOH + PyBOP + DIPEA) Couple Couple to Resin Activate->Couple Wash1 Wash Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 LoadedResin Loaded Resin Wash2->LoadedResin

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Side Reactions in Spiro Amine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

To: Medicinal Chemistry & Process Development Teams From: Senior Application Scientist, Functionalization Methodologies Subject: Troubleshooting & Optimization of Sterically Demanding Spirocyclic Amines

Introduction: The "Spiro" Challenge

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, spiro[3.5]nonane) are premier bioisosteres for piperidine and morpholine, offering improved metabolic stability and solubility by increasing fraction sp3 (


) character ("Escape from Flatland"). However, their functionalization presents unique challenges compared to flat aromatics or flexible aliphatics.

The Core Problem: The quaternary spiro carbon creates a fixed, orthogonal steric environment. Unlike a piperidine chair conformation that can flip to accommodate a substituent, spiro rings are rigid. This rigidity creates significant steric vectors that impede the approach of electrophiles, leading to stalled reactions, incomplete conversion, and specific side reactions like elimination or rearrangement.

This guide addresses the three most common functionalization bottlenecks: Amide Coupling , Reductive Amination , and Pd-Catalyzed Cross-Coupling .

Module 1: Amide Coupling Optimization

The Issue: Incomplete conversion and Active Ester Hydrolysis.

When coupling a secondary spiro amine with a carboxylic acid, the nucleophilic attack on the active ester is kinetically slow due to the steric bulk of the spiro scaffold.

Common Side Reactions:

  • Active Ester Hydrolysis: If the amine reacts too slowly, trace water hydrolyzes the activated species (O-acylisourea or OBt ester) back to the acid.

  • N-Acyl Urea Formation: When using carbodiimides (EDC/DCC) without sufficient nucleophilic attack, the intermediate rearranges to an unreactive N-acyl urea.

  • Epimerization: Slow coupling rates allow time for the

    
    -proton of the carboxylic acid to racemize.
    

Troubleshooting Protocol:

VariableStandard ConditionOptimized for Spiro AminesRationale
Coupling Reagent EDC/HOBt or HATUHATU or COMU 7-Azabenzotriazole (in HATU) creates a less sterically hindered transition state than HOBt.
Base DIPEACollidine or NMM Weaker bases reduce racemization risk during prolonged reaction times.
Additives NoneHOAt Increases the reaction rate of the active ester significantly compared to HOBt.
Order of Addition Mix allPre-activation Activate acid for 15 min before adding the spiro amine to ensure active ester formation.

Q: My HATU coupling is stalled at 50% conversion. Should I add more HATU? A: No. Adding more HATU often leads to difficult purification without improving yield. Instead, switch to an Acid Chloride generation method (using Ghosez's reagent or Oxalyl Chloride) to create a highly reactive electrophile that can overcome the steric barrier.

Module 2: Reductive Amination

The Issue: Direct Reduction of the Carbonyl (Alcohol Formation).

Spiro amines are often less nucleophilic than their linear counterparts. In standard reductive amination (Amine + Ketone + reducing agent), the imine formation is the rate-determining step. If the imine forms slowly, the reducing agent (


) will reduce the ketone to an alcohol (dead end).

The Solution: Titanium(IV) Isopropoxide Mediation Use


 as a Lewis acid and water scavenger to force the equilibrium toward the imine before adding the reducing agent.

Protocol (The "Titanium Push"):

  • Imine Formation: Combine Spiro Amine (1.0 equiv) + Ketone (1.0 equiv) +

    
     (2.0 equiv) in neat conditions or minimal THF. Stir for 6–12 hours.
    
    • Checkpoint: The solution often becomes viscous or changes color.

  • Reduction: Dilute with MeOH/EtOH. Add

    
     (2.0 equiv) carefully (exothermic).
    
  • Workup: Quench with 1N NaOH or Rochelle's salt to break the Titanium-amine complex.

Visualization: The Titanium Scavenging Mechanism

Ti_Mechanism cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Imine Trapping Ketone Ketone (R-C=O) Complex Activated Complex Ketone->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Imine Titanium-Imine Species Complex->Imine + Amine - iPrOH SideProduct Side Rxn: Alcohol Complex->SideProduct Direct Reduction (If Ti absent) SpiroAmine Spiro Amine Product Functionalized Spiro Amine Imine->Product + NaBH4 Reduction

Caption:


 coordinates the carbonyl, facilitating amine attack and trapping water, effectively blocking the direct reduction pathway.
Module 3: Buchwald-Hartwig Cross-Coupling

The Issue:


-Hydride Elimination and Catalyst Deactivation.

Coupling spiro amines with aryl halides using Palladium is difficult because the bulky amine struggles to undergo Reductive Elimination from the Pd(II) center.

Common Side Reactions:

  • 
    -Hydride Elimination:  If the reductive elimination is slow, the Pd center may abstract a proton from the spiro ring (if available), leading to an enamine and Pd-hydride species.
    
  • Protodehalogenation: The aryl halide is reduced to the arene (Ar-H) instead of coupling.

Ligand Selection Strategy: You must use bulky, electron-rich phosphine ligands that facilitate the difficult reductive elimination step.

  • Primary Spiro Amines: Use BrettPhos or tBuBrettPhos .

  • Secondary Spiro Amines: Use RuPhos or SPhos .

Q: I see significant protodehalogenation (Ar-H). Why? A: This usually indicates the amine is not binding to the Pd center (failed transmetallation/amine coordination).

  • Fix: Switch to a precatalyst (e.g., RuPhos Pd G3 ) rather than mixing

    
     + Ligand in situ. This ensures a 1:1 Pd:L ratio and prevents formation of inactive Pd clusters.
    
Troubleshooting Logic Flow

Use this decision tree to diagnose stalled reactions.

Troubleshooting Start Reaction Failed/Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes, SM Consumed CheckSM->SM_Yes Yes SM_No No, SM Remains CheckSM->SM_No No Analyze Analyze Major Byproduct SM_Yes->Analyze Alcohol Alcohol (Reduced Ketone) Analyze->Alcohol Reductive Amination Hydrolysis Carboxylic Acid (Hydrolyzed Ester) Analyze->Hydrolysis Amide Coupling ArH Ar-H (Dehalogenation) Analyze->ArH Pd Coupling Fix_Alc Fix: Use Ti(OiPr)4 Force Imine Alcohol->Fix_Alc Fix_Hydro Fix: Use HATU/HOAt or Acid Chloride Hydrolysis->Fix_Hydro Fix_ArH Fix: Switch to RuPhos Pd G3 ArH->Fix_ArH Sterics Issue: Steric Bulk prevents approach SM_No->Sterics Heat Action: Increase Temp (Microwave) Sterics->Heat Solvent Action: Switch Solvent (DMF -> NMP) Sterics->Solvent

Caption: Diagnostic workflow for identifying the root cause of failure in spiro amine functionalization based on byproduct analysis.

References
  • Spiro Scaffolds in Drug Discovery: Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Titanium-Mediated Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][4] The Journal of Organic Chemistry. [Link][4]

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Spirocyclic Amine Synthesis & Properties: Burkhard, J. A., Fessard, T. C., & Carreira, E. M. (2010). Spirocyclic amines: synthesis and functionalization. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Enhancing Drug Metabolic Stability with Spiro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for leveraging spirocyclic scaffolds to enhance the metabolic stability of drug candidates.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of spiro derivatives in medicinal chemistry to overcome metabolic liabilities.

Q1: What are spirocycles and why are they increasingly used in drug design?

Spirocycles are organic compounds containing two rings connected by a single, shared carbon atom, known as the spiroatom.[1] Their use in drug discovery has seen a significant rise because their unique three-dimensional and rigid structure offers several advantages over traditional flat, aromatic systems.[2][3] This sp³-rich architecture can lead to improved physicochemical properties and a better fit with the target protein, potentially enhancing potency and selectivity.[2][4][5]

Q2: How do spirocycles mechanistically enhance the metabolic stability of a drug?

Spirocycles can enhance metabolic stability through several mechanisms:

  • Steric Shielding: The rigid, three-dimensional structure of a spirocycle can physically block the access of metabolic enzymes, such as Cytochrome P450s (CYPs), to nearby metabolically labile sites on the drug molecule.[2]

  • Conformational Restriction: By locking the conformation of a molecule, spirocycles can orient metabolically susceptible groups away from the active sites of metabolic enzymes.[6] This reduces the likelihood of metabolic breakdown.

  • Reduced Lipophilicity: The introduction of spirocycles can sometimes lower a molecule's lipophilicity (LogP), which can reduce non-specific binding to metabolic enzymes and improve overall pharmacokinetic properties.[6]

Q3: What common metabolic liabilities can be addressed by incorporating spirocycles?

Spirocycles are particularly effective at mitigating metabolic liabilities arising from:

  • Oxidation of aromatic rings: Replacing a metabolically vulnerable phenyl group with a spirocyclic moiety can prevent aromatic hydroxylation.

  • N- and O-dealkylation: The steric bulk of a spirocycle can hinder enzymatic cleavage of adjacent alkyl groups from nitrogen or oxygen atoms.

  • Oxidation of benzylic carbons: A spiro-substitution can protect benzylic positions, which are often prone to rapid oxidation.

Q4: Are there specific CYP450 isozymes that are less likely to metabolize spirocyclic compounds?

While there is no universal rule, the bulky and rigid nature of spirocycles can present a challenge for the active sites of many CYP isozymes. The effectiveness of a spirocycle in preventing metabolism is highly dependent on the specific isozyme and the overall structure of the drug molecule. However, by blocking access to a particular metabolic "soft spot," a spirocycle can significantly reduce metabolism by the primary responsible CYP isozyme.

Q5: What are the potential challenges associated with using spiro-derivatives?

Despite their advantages, incorporating spirocycles can present challenges:

  • Synthetic Complexity: The synthesis of spirocyclic compounds can be more complex and costly compared to their non-spirocyclic counterparts.[7][8]

  • Solubility Issues: While spirocycles can sometimes improve solubility, highly rigid and non-polar spiro-derivatives may exhibit poor aqueous solubility.[1]

  • Unpredictable Pharmacokinetics: The rigid nature of spirocycles can sometimes lead to unexpected pharmacokinetic profiles that require careful optimization.

Experimental Design & Protocols

This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the metabolic stability of your spiro-derivatives.

Protocol 1: In Vitro Microsomal Stability Assay for Spiro-Derivatives

This assay is a primary screen to determine the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily CYPs.[9][10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare 10 mM stock of spiro-compound in DMSO mix Combine microsomes, buffer, and spiro-compound (1 µM final) prep_compound->mix prep_mics Thaw liver microsomes prep_mics->mix prep_buffer Prepare phosphate buffer (pH 7.4) prep_buffer->mix prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C for 5 min mix->pre_incubate pre_incubate->start_reaction time_points Collect aliquots at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench reaction with ice-cold acetonitrile containing internal standard time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G cluster_cyp CYP450 Active Site cluster_flat Metabolically Labile Drug cluster_spiro Metabolically Stable Spiro-Derivative cyp Heme Iron soft_spot_flat Metabolic Soft Spot cyp->soft_spot_flat Metabolism Occurs spiro_moiety Spirocyclic Shield cyp->spiro_moiety Access Blocked drug_flat Drug drug_spiro Drug soft_spot_spiro Metabolic Soft Spot

Caption: Spirocycles can sterically hinder CYP450 access.

References

  • Varela, M.T., Dias, G.G., de Oliveira, L.F.N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Varela, M.T., Dias, G.G., de Oliveira, L.F.N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Request PDF: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • Request PDF: Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. (2024). [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. (2016). [Link]

  • Request PDF: Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Spiro Compounds - Synthesis and Applications. eBooks. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. (2024). [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery for Medicinal Chemists. SSRN. (2024). [Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. MDPI. (2020). [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (2011). [Link]

  • Microsomal Stability Assay. MTTlab. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube. (2024). [Link]

  • Optimizing In Vitro Hepatocyte Suspension Incubations for Reliable ADMET/DMPK Data for New Users. BioIVT. (2024). [Link]

  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. ACS Publications. [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. PMC. [Link]

  • Mechanisms of CYP450 Inhibition. Encyclopedia.pub. (2021). [Link]

  • Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Pharmacy Times. (2016). [Link]

  • The Role of Drug Metabolites in the Inhibition of Cytochrome P450 Enzymes. ResearchGate. [Link]

  • Mechanism of Drug-Drug Interactions Mediated by Human Cytochrome P450 CYP3A4 Monomer. PMC. [Link]

Sources

Addressing hygroscopicity in spirocyclic amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Hygroscopicity in Spirocyclic Amine Salts Role: Senior Application Scientist / Solid-State Chemistry Lead

Introduction: The "Spiro" Challenge

Welcome to the SpiroSalt Technical Support Center. You are likely here because your spirocyclic amine candidate—while showing excellent target selectivity and


 character—is failing solid-state stress tests.

The Core Issue: Spirocyclic scaffolds possess inherent 3D steric bulk and rigidity. Unlike flat aromatic systems (which stack easily via


 interactions), spiro-systems often struggle to pack efficiently in a crystal lattice. This creates high-free-volume voids  within the lattice. When you form a salt with a small counter-ion (like Chloride), these voids often become channels for atmospheric moisture, leading to hygroscopicity, deliquescence, or hydrate conversion.

This guide provides the diagnostic workflows and remediation protocols to stabilize your salt forms.

Part 1: Diagnostic Hub – Is it Adsorption or Absorption?

Before attempting to fix the problem, you must characterize the mechanism of moisture uptake. Not all weight gain is equal.[1]

The DVS Decision Matrix

Use this logic flow to interpret your Dynamic Vapor Sorption (DVS) data.

DVS_Logic Start Start DVS Experiment (0% -> 90% -> 0% RH) MassChange Total Mass Change at 80% RH? Start->MassChange Hysteresis Is there significant hysteresis (Gap between sorption/desorption)? No Surface Adsorption (Particle Size Issue) Hysteresis->No Reversible Yes Channel Hydrate or Mesoporous Absorption Hysteresis->Yes Irreversible/Gap Low Non-Hygroscopic (Stable) MassChange->Low < 0.5% w/w Med Med MassChange->Med 0.5% - 2.0% w/w High High MassChange->High > 2.0% w/w Med->Hysteresis Deliquescence CRH Exceeded (Salt too soluble) High->Deliquescence Exponential Mass Gain (Liquefaction) Stoichiometric Stoichiometric Hydrate (New Crystal Form) High->Stoichiometric Step-change (e.g., +5%)

Figure 1: Decision matrix for interpreting water sorption isotherms. Use this to categorize your material's risk profile.

Part 2: Counter-Ion Selection Strategy

For spirocyclic amines, the "default" salts (HCl, Mesylate) often fail because the anion is too small to fill the voids created by the bulky spiro-cation. You need Lattice Matching : selecting a counter-ion that geometrically complements the spiro-scaffold.

Technical Insight: The Hofmeister & Lipophilicity Factor

Move away from small, high-charge-density anions (Cl⁻) toward larger, lipophilic, or bidentate anions.

Counter-Ion ClassAnion ExamplesWhy use for Spirocyclic Amines?Hygroscopicity Risk
Small Inorganic Chloride (HCl), BromideAvoid. Often leaves lattice voids; high aqueous solubility leads to low Critical Relative Humidity (CRH).🔴 High
Sulfonic Acids Mesylate, TosylateModerate. Good for solubility, but Mesylates can be hygroscopic.[2] Tosylates pack better due to aromatic ring.🟡 Medium
Large Lipophilic Napsylate, BesylateRecommended. The naphthalene/benzene ring provides bulk to fill lattice voids and hydrophobic shielding.🟢 Low
Dicarboxylic Fumarate, Succinate, AdipateHighly Recommended. Can bridge two spiro-cations, creating a stable "molecular tape" network that excludes water.🟢 Low
Workflow: The "Golden Path" to Stable Salts

Salt_Selection Input Spirocyclic Free Base Step1 pKa Check (Base pKa + 3 < Acid pKa?) Input->Step1 Step2 Screening Tier 1: Dicarboxylics (Fumaric/Succinic) Step1->Step2 Yes Check Crystallinity Check (XRPD) Step2->Check Step3 Screening Tier 2: Bulky Sulfonates (Napsylic/Tosylic) Step3->Check Check->Step3 Amorphous/Oil DVS Hygroscopicity Stress (DVS) Check->DVS Crystalline DVS->Step3 >2% uptake Final Lead Salt Candidate DVS->Final <2% uptake

Figure 2: Optimized salt screening workflow specifically for bulky amine bases.

Part 3: Experimental Protocols (SOPs)

Protocol A: Slurry Bridging for Polymorph Stability

Purpose: Spirocyclic salts often exist in multiple polymorphs. Metastable forms are more hygroscopic. This experiment identifies the thermodynamically stable (least hygroscopic) form.

Materials:

  • Spirocyclic Salt (200 mg)

  • Solvent (e.g., IPA, Acetone, or Ethyl Acetate - avoid water)

  • Magnetic stir bar and vial.

Procedure:

  • Saturation: Add excess salt to 2 mL of solvent until a solid sediment remains (saturated suspension).

  • Seeding (Crucial): If you have isolated different forms (e.g., Form A from cooling, Form B from evaporation), add 5 mg of each to the vial.

  • Energy Input: Stir at 500 RPM at room temperature (or 40°C) for 48–72 hours.

    • Mechanism: The solvent mediates Ostwald ripening. The less stable (more soluble) crystals will dissolve and reprecipitate onto the more stable (less soluble) crystals.

  • Harvest: Filter the solid rapidly.

  • Analysis: Analyze via XRPD immediately. The resulting pattern is the thermodynamically stable form.

Protocol B: Critical Relative Humidity (CRH) Determination

Purpose: To define the manufacturing humidity limit.

Procedure:

  • Prepare saturated solutions of standard salts to create humidity chambers:

    • MgCl₂ (~33% RH)

    • NaBr (~58% RH)

    • NaCl (~75% RH)

  • Place 50 mg of your spiro-salt in an open vial inside each chamber.

  • Weigh daily for 7 days.

  • Result: The RH at which the sample mass increases exponentially and liquefies is the CRH.

    • Target: You want a CRH > 60% for standard handling.

Part 4: Troubleshooting & FAQs

Q1: My spiro-amine salt turns into an oil ("oiling out") during crystallization. Why?

  • Diagnosis: This is common with spiro-compounds due to low lattice energy. The "oil" is a liquid co-acervate of the salt and solvent.

  • Fix:

    • Change Solvent: Switch to a solvent with a lower dielectric constant (e.g., move from Ethanol to MTBE or Heptane).

    • Temperature Cycling: Heat the oil to dissolve it, then cool very slowly (1°C/min) with vigorous stirring.

    • Seed: You must introduce a seed crystal. If none exists, scratch the glass side of the vial to induce nucleation.

Q2: The DVS shows a "step" weight gain of 4.5% that doesn't go away on desorption. Is this bad?

  • Diagnosis: This is likely a stoichiometric hydrate formation (e.g., monohydrate).

  • Assessment: Calculate the theoretical water content.

    • Formula:

      
      .
      
    • If the 4.5% matches the theoretical calculation, you have formed a stable hydrate.

  • Action: Do not discard. Hydrates can be less hygroscopic than the anhydrate. Characterize this hydrate fully (XRPD/TGA). It might be your commercial form.

Q3: Why is the Fumarate salt better than the HCl salt for my spiro-compound?

  • Scientific Rationale: HCl creates a localized point-charge interaction. Fumarate is a dicarboxylic acid capable of hydrogen bonding at both ends. It can bridge two bulky spiro-molecules, acting like a "staple" that holds the lattice together rigidly, reducing the free volume available for water absorption (Bastin et al., 2000).

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603–616. Link

  • Newman, A. (2013). Pharmaceutical Solid State: Salts, Cocrystals, and Amorphous Solids. In: Polymorphism in the Pharmaceutical Industry. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences, 94(5), 929–939. Link

  • Burnett, D. J., Thielmann, F., & Booth, J. (2006). Determining the critical relative humidity for moisture-induced phase transitions. International Journal of Pharmaceutics, 313(1-2), 23–28. Link

Sources

Technical Support Center: Gem-Dimethyl Spirocyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for gem-Dimethyl Spiro Formation Ticket ID: GD-SPIRO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Goldilocks" Zone of Steric Strain

Welcome to the technical support hub for spirocyclization. You are likely here because you are attempting to synthesize a spirocyclic scaffold (e.g., spiro[3.3]heptane, spiro[4.5]decane) utilizing the Thorpe-Ingold Effect (gem-dimethyl effect).

While the presence of gem-dimethyl groups theoretically accelerates ring closure by compressing bond angles (kinetic advantage), the formation of the quaternary center itself introduces significant steric repulsion (thermodynamic penalty). Temperature is your primary lever to navigate this landscape.

The Core Challenge:

  • Temperature Too Low: The reaction stalls at the mono-alkylated intermediate due to the high energy barrier of forming the quaternary spiro-carbon.

  • Temperature Too High: Entropy takes over, favoring intermolecular polymerization, elimination (E2), or retro-Claisen decomposition over the desired intramolecular cyclization.

Module 1: The Thermodynamic Landscape

To optimize your reaction, you must visualize the competition between Cyclization (Intramolecular) and Oligomerization/Elimination (Intermolecular/Side-reactions).

The following diagram illustrates the energy profile you are navigating. Note that the activation energy (


) for the second alkylation (ring closure) is significantly higher than the first.

ReactionEnergyProfile Start Reactants (Malonate + Dihaloalkane) Inter Intermediate (Mono-alkylated) Start->Inter Fast (Low T) TS_Spiro TS: Ring Closure (High Steric Barrier) Inter->TS_Spiro High Ea (Requires Heat) Side Side Products (Polymer/Elimination) Inter->Side Overheating/Conc. High Product Spiro Product (Thermodynamic Sink) TS_Spiro->Product Thorpe-Ingold Assist

Figure 1: Reaction energy profile highlighting the high activation energy required for the second alkylation step to form the quaternary center.

Module 2: Troubleshooting Guide

Use this section to diagnose specific failures in your current experiment.

Scenario A: Reaction stalls at Mono-alkylated Intermediate

Symptom: LCMS shows mass M+ (mono-alkylated) but no spiro product, even after 24h.

  • Root Cause: Kinetic energy is insufficient to overcome the steric repulsion of the incoming electrophile and the existing alkyl chain.

  • Solution:

    • Solvent Switch: If using THF (Reflux ~66°C), switch to Toluene (110°C) or DMF (153°C). The rate of SN2 substitution at a neopentyl-like center increases dramatically with polar aprotic solvents (DMF/DMSO).

    • The "Stepwise Ramp": Do not start at reflux. Perform the first alkylation at 0°C

      
       RT. Once the mono-alkylated species is formed (confirm via TLC/LCMS), add a second equivalent of base and ramp to reflux.
      
Scenario B: Formation of Alkenes (Elimination Products)

Symptom: Proton NMR shows vinylic protons (5.0–6.0 ppm). Yield is low.[1][2]

  • Root Cause: High temperature favors E2 elimination over SN2 substitution, especially with secondary halides or sterically hindered bases.

  • Solution:

    • Lower Temperature: Reduce reaction temperature by 20°C and extend reaction time.

    • Base Modification: If using NaH or KOtBu, switch to Cs2CO3 in MeCN or DMF. Cesium (the "Cesium Effect") can stabilize the transition state for cyclization without being as basic as alkoxides, reducing elimination risk.

Scenario C: Tarry/Polymeric Mess

Symptom: Baseline material on TLC, broad peaks in NMR.

  • Root Cause: Intermolecular polymerization is outcompeting intramolecular cyclization. This is often a concentration issue, not just temperature.

  • Solution:

    • High Dilution Technique: The most critical factor for spiro-formation. Run the reaction at 0.05 M to 0.01 M .

    • Slow Addition: Add the dihaloalkane slowly (syringe pump) to the refluxing solution of the malonate enolate. This keeps the concentration of the electrophile low relative to the nucleophile, favoring the intramolecular event.

Module 3: Standardized Experimental Protocol

Protocol: Synthesis of gem-Dimethyl Spiro[3.3]heptane Derivative via Double Alkylation. Scope: Applicable to Malonates, Cyanoesters, and Sulfones.

Reagents:
  • Substrate: Diethyl malonate (1.0 equiv)

  • Electrophile: 1,3-dibromo-2,2-dimethylpropane (1.1 equiv)

  • Base: NaH (60% in oil, 2.5 equiv)

  • Solvent: DMF (Anhydrous, 0.1 M concentration)

Workflow:
  • Activation (0°C):

    • Suspend NaH in dry DMF under Argon. Cool to 0°C.[3]

    • Add Diethyl malonate dropwise. Evolution of H2 gas will be vigorous.

    • Checkpoint: Stir at 0°C for 30 min until gas evolution ceases. The solution should be clear/yellow.

  • Alkylation 1 (0°C

    
     RT): 
    
    • Add the dihaloalkane in one portion (if the chain is short) or dropwise (if long chain).

    • Allow to warm to Room Temperature (25°C) and stir for 2 hours.

    • Technical Note: At this stage, the mono-alkylated open-chain intermediate is the major species.

  • Cyclization (The "Heat Spike"):

    • Heat the reaction to 100°C .

    • Monitor via LCMS every 2 hours.

    • Critical: If the reaction stalls after 4 hours, increase T to 120°C . Do not exceed 140°C to avoid decomposition of DMF.

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with sat. NH4Cl.[3]

    • Extract with Et2O (Ether extraction often leaves behind DMF better than EtOAc).

Data Table: Solvent & Temperature Impact

Typical yields for spiro[3.3]heptane formation using diethyl malonate.

SolventBoiling Point (°C)Base SystemTypical YieldPrimary Side Product
THF 66NaH< 20%Mono-alkylated (Stalled)
Ethanol 78NaOEt45-55%Elimination / Solvolysis
Toluene 110NaH / 15-Crown-560-70%Oligomers (if conc. high)
DMF 153NaH or Cs2CO385-92% Clean Conversion
Module 4: Diagnostic Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Analyze Crude NMR/LCMS Q1 Is Product Formed? Start->Q1 Success Optimize Workup Q1->Success Yes Q2 Major Impurity? Q1->Q2 No/Low Yield Mono Mono-alkylated (SM + Chain) Q2->Mono Stalled Alkene Alkene (Elimination) Q2->Alkene Vinyl Protons Poly Polymer/Tar Q2->Poly Baseline Sol1 Increase T Switch to DMF Mono->Sol1 Sol2 Lower T Switch to Cs2CO3 Alkene->Sol2 Sol3 High Dilution (0.01M) Syringe Pump Addition Poly->Sol3

Figure 2: Decision tree for troubleshooting spirocyclization reaction failures.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this reaction? A: Yes, and it is often superior. Microwave heating provides rapid energy transfer to overcome the activation barrier (


) of the ring-closing step without the prolonged heating that leads to polymer formation. Recommended:  120°C for 20-30 mins in DMF.

Q: Why is the "Thorpe-Ingold Effect" not working for my spiro[2.n] system? A: The Thorpe-Ingold effect is most pronounced in forming 3-, 5-, and 6-membered rings. However, for cyclopropanation (spiro[2.n]), the ring strain is immense (~27 kcal/mol). The gem-dimethyl group helps, but you often need a more reactive electrophile (e.g., 1,2-dibromoethane is poor; use 1-bromo-2-chloroethane or switching to a carbenoid method/Simmons-Smith is preferred).

Q: My product decomposes upon distillation. How do I purify? A: Spiro esters can be thermally sensitive. If high-vacuum distillation fails, perform a saponification (LiOH/THF/H2O) to the di-acid. The di-acid often crystallizes easily or can be purified via acid-base extraction, avoiding column chromatography or distillation entirely.

References
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.

  • Jung, M. E., & Piizzi, G. (2005).[4][5] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[5] Chemical Reviews, 105(5), 1735–1766.

  • Kostal, J., & Jorgensen, W. L. (2010).[5] Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[5][6] Journal of the American Chemical Society, 132(25), 8766–8773.

  • BenchChem Technical Support. (2025). Common side products in the alkylation of diethyl malonate.[1] BenchChem Knowledge Base.

Sources

Validation & Comparative

Toxicity Profiling of 7,7-Dimethyl-1-azaspiro[3.5]nonane Compounds: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise and Challenge of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have garnered significant interest in medicinal chemistry.[1] Their rigid yet complex structures can lead to improved pharmacological properties such as increased potency, selectivity, and metabolic stability.[2][3] The 7,7-Dimethyl-1-azaspiro[3.5]nonane core represents a promising framework for the design of novel therapeutic agents. However, as with any new chemical entity destined for therapeutic use, a thorough understanding of its toxicity profile is paramount for successful preclinical and clinical development.[4]

This guide provides a comprehensive framework for the toxicity profiling of 7,7-Dimethyl-1-azaspiro[3.5]nonane compounds. Given the limited publicly available toxicological data on this specific scaffold, we will focus on establishing a robust, multi-tiered testing strategy. This strategy will enable researchers to systematically evaluate potential liabilities, make informed decisions for lead optimization, and benchmark against other relevant chemical classes. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with other spirocyclic and heterocyclic compounds to contextualize potential findings.

The Strategic Imperative of Early Toxicity Assessment

Integrating toxicology studies early in the drug discovery process is a critical strategy for mitigating late-stage failures, which can be both costly and time-consuming.[5][6] Early identification of potential toxicity issues allows for the timely modification of chemical structures to enhance safety profiles.[7] This proactive approach, often termed "fail early, fail cheap," is essential for optimizing the selection of therapeutic candidates with the best possible safety margins.[7][8] Both in vitro (cell-based) and in vivo (animal) models play crucial roles in this paradigm, providing complementary information on a compound's potential adverse effects.[4][5]

A Multi-Tiered Approach to Toxicity Profiling

A comprehensive assessment of a compound's safety profile requires a battery of tests that evaluate different aspects of toxicity.[9] We propose a tiered approach, starting with high-throughput in vitro assays to flag potential issues early, followed by more complex cellular models and, ultimately, focused in vivo studies for promising candidates.

Tier 1: Foundational In Vitro Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the 7,7-Dimethyl-1-azaspiro[3.5]nonane derivatives. These assays are rapid, require a small amount of compound, and are amenable to high-throughput screening, making them ideal for initial profiling of a compound library.[10][11]

Key Assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[9]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating compromised membrane integrity.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 7,7-Dimethyl-1-azaspiro[3.5]nonane compounds and a relevant comparator (e.g., a known cytotoxic drug or a structurally related compound with a known toxicity profile). Add the compounds to the cells and incubate for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Rationale for Experimental Choices: The choice of cell line is critical. Using a hepatocyte-derived cell line like HepG2 can provide early indications of potential drug-induced liver injury (DILI), a major cause of drug attrition.[10][11] Running a known cytotoxic agent as a positive control validates the assay's sensitivity.

Tier 2: Mechanistic and Organ-Specific Toxicity Assessment

Compounds that pass the initial cytotoxicity screen should be subjected to more specific assays to probe for particular toxic liabilities.

  • Hepatotoxicity: Drug-induced liver injury is a significant concern in drug development.[11] Advanced in vitro models, such as 3D liver spheroids or primary human hepatocytes, can offer more physiologically relevant data than 2D cell cultures.[6][10]

  • Cardiotoxicity: Assessing a compound's potential to cause adverse effects on the heart is crucial. Assays that measure effects on cardiomyocyte viability and function are employed.

  • Genotoxicity: The potential for a compound to damage DNA must be evaluated. The Ames test (bacterial reverse mutation assay) and the micronucleus assay in mammalian cells are standard in vitro tests.[9]

  • Neurotoxicity: For compounds intended to cross the blood-brain barrier, assessing neurotoxicity using neuronal cell lines is important.[8]

Table 1: Comparative In Vitro Toxicity Data of Selected Spirocyclic Compounds

Compound ClassAssayCell LineEndpointResult (IC50)Reference
Spiro-pyrrolopyridazine Derivative (SPP10)CytotoxicityMCF-7 (Breast Cancer)Cell Viability2.31 µM[12]
Spiro-pyrrolopyridazine Derivative (SPP10)CytotoxicityHEK-293 (Non-tumorigenic)Cell Viability26.8 µM[12]
Spiro-fused OxindoleAntiproliferativeJurkat (T-cell leukemia)Cell Proliferation2-10 µM[13]
Spirotetronate Antibiotic (Lobophorin H)CytotoxicityA549 (Lung Epithelial)Cell ViabilityMinimal cytotoxicity[14]
Bupivacaine (Local Anesthetic)Cytotoxicity---[15]
7-oxa-2-azaspiro[3.5]nonane derivativeCytotoxicity--5-times lower than Bupivacaine[15]

This table provides illustrative data from the literature on various spirocyclic compounds to serve as a benchmark for interpreting new data on 7,7-Dimethyl-1-azaspiro[3.5]nonane derivatives.

Tier 3: In Vivo Toxicity Studies

Promising candidates with favorable in vitro profiles should advance to in vivo studies to understand their effects in a whole organism.[4][7] These studies are essential for evaluating systemic toxicity, organ-specific effects, and establishing a safe dose range for potential human trials.[16]

Key In Vivo Studies:

  • Dose-Range Finding Studies: These initial studies in animals help determine the maximum tolerated dose (MTD).[16]

  • Acute and Chronic Toxicity Studies: These involve single or repeated dosing to assess short-term and long-term toxic effects.[16]

  • Toxicokinetics: This analysis relates the drug's exposure levels to the observed toxicity, providing a more comprehensive understanding of the dose-toxicity relationship.[8]

Visualizing the Workflow and Potential Pathways

Toxicity_Profiling_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Mechanistic Assessment cluster_tier3 Tier 3: In Vivo Evaluation T1_Start Compound Library of 7,7-Dimethyl-1-azaspiro[3.5]nonane Derivatives T1_Assays Cytotoxicity Assays (MTT, LDH) T1_Start->T1_Assays T1_Decision IC50 > Threshold? T1_Assays->T1_Decision T2_Assays Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) Genotoxicity (Ames, Micronucleus) T1_Decision->T2_Assays Yes Stop/Redesign Stop/Redesign T1_Decision->Stop/Redesign No T2_Decision Favorable Profile? T2_Assays->T2_Decision T3_Studies Dose-Range Finding Acute/Chronic Toxicity Toxicokinetics T2_Decision->T3_Studies Yes T2_Decision->Stop/Redesign No T3_Decision Safe Profile? T3_Studies->T3_Decision T3_Decision->Stop/Redesign No Candidate for IND-enabling Studies Candidate for IND-enabling Studies T3_Decision->Candidate for IND-enabling Studies Yes

Caption: A tiered workflow for toxicity profiling of novel compounds.

Potential_Toxicity_Pathway Compound 7,7-Dimethyl-1- azaspiro[3.5]nonane Derivative Cell Hepatocyte Compound->Cell DNA_Damage DNA Damage Compound->DNA_Damage Direct Interaction Mitochondria Mitochondria Cell->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Mitochondrial Dysfunction Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis

Caption: A hypothetical pathway of compound-induced cellular toxicity.

Comparative Analysis and Future Directions

While specific data for 7,7-Dimethyl-1-azaspiro[3.5]nonane is emerging, the broader class of spirocyclic compounds has shown promise in offering favorable safety profiles. For instance, some spiro-based compounds have demonstrated potent antimicrobial or anticancer activity with minimal host toxicity.[12][14] A derivative of 7-oxa-2-azaspiro[3.5]nonane was found to be significantly less toxic than the commercial drug bupivacaine, highlighting the potential for this scaffold to yield safer therapeutics.[15]

The key to successfully advancing 7,7-Dimethyl-1-azaspiro[3.5]nonane derivatives will be a systematic and rigorous toxicological evaluation as outlined in this guide. By comparing the results of these assays to publicly available data for other spirocyclic compounds and existing drugs in the same therapeutic area, researchers can build a strong case for the continued development of their lead candidates. Future research should focus on establishing clear structure-toxicity relationships within this chemical series to guide the design of even safer and more effective drugs.

References

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. [Link]

  • Broughton Nicotine Services. The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

  • Valentino, J., & Obach, R. S. (2008). The role of early in vivo toxicity testing in drug discovery toxicology. Expert opinion on drug discovery, 3(3), 249–253. [Link]

  • SlidePlayer. In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • Creative Bioarray. In Vivo Toxicity Study. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Journal of Biomolecular Screening, 15(7), 747-756. [Link]

  • IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & medicinal chemistry, 23(11), 2730–2735. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Wuitschik, G., et al. (2011). An improved synthesis of 2-oxa-7-azaspiro[5][16]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & medicinal chemistry, 26(8), 1832–1847. [Link]

  • Tatout, A., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-13. [Link]

  • Al-Warhi, T., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC medicinal chemistry, 15(1), 27–51. [Link]

  • PubChem. 7-Azaspiro(3.5)nonane. [Link]

  • Balalaeva, A., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules, 29(23), 5195. [Link]

  • Gherib, A., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC advances, 11(38), 23645–23664. [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

  • PubChem. 7-Oxa-1-azaspiro[3.5]nonane. [Link]

  • Google Patents.
  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

Sources

Navigating the Labyrinth: A Comparative Guide to Evaluating Blood-Brain Barrier Permeability of Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing central nervous system (CNS) therapeutics, the blood-brain barrier (BBB) presents a formidable challenge. This highly selective interface protects the brain but also excludes the vast majority of potential drug candidates. Among the diverse chemical scaffolds explored for CNS activity, spiro amines—compounds containing a spirocyclic motif with at least one nitrogen atom—have garnered significant interest due to their structural rigidity, three-dimensional complexity, and potential for novel intellectual property. However, their successful development hinges on a thorough and early assessment of their ability to permeate the BBB.

This guide provides an in-depth, comparative analysis of the primary methodologies used to evaluate the BBB permeability of spiro amines. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your permeability studies.

The Spiro Amine Scaffold: A Double-Edged Sword for BBB Penetration

The unique architecture of spiro amines presents both opportunities and challenges for crossing the BBB. The inherent three-dimensionality can disrupt planarity and reduce interactions with efflux transporters like P-glycoprotein (P-gp), a common hurdle for CNS drug candidates. However, the presence of amine functionalities, while often crucial for target engagement, can increase polarity and hydrogen bonding potential, which may hinder passive diffusion across the lipid-rich BBB.[1][2] Therefore, a multi-faceted evaluation strategy is paramount.

A Triad of Evaluation: In Silico, In Vitro, and In Vivo Approaches

A comprehensive assessment of BBB permeability relies on a tiered approach, starting with computational predictions, followed by cell-based and non-cell-based in vitro assays, and culminating in definitive in vivo studies. Each tier provides unique insights and helps to build a holistic understanding of a compound's potential.

G cluster_0 Tier 1: In Silico Screening cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Validation in_silico In Silico Models (QSPR, Molecular Dynamics) pampa PAMPA-BBB in_silico->pampa Early Assessment of Passive Permeability caco2 Caco-2/MDCK-MDR1 pampa->caco2 Investigate Active Transport in_situ In Situ Brain Perfusion caco2->in_situ Confirm Brain Uptake microdialysis Microdialysis in_situ->microdialysis Determine Unbound Brain Concentration

Caption: Tiered approach to BBB permeability assessment.

Tier 1: In Silico Prediction - The First Line of Assessment

Before synthesizing or testing compounds, computational models can provide valuable, albeit predictive, insights into their BBB permeability. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are trained on large datasets of compounds with known BBB penetration to predict the behavior of novel molecules.[3][4][5]

Key Parameters Analyzed:

  • LogBB: The logarithm of the ratio of the steady-state concentration of a compound in the brain to that in the blood.

  • Physicochemical Properties: Molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond donor/acceptor count are critical descriptors.[6]

Causality in Model Selection: For spiro amines, it is crucial to use models that can accurately handle their three-dimensional nature. While simpler models are faster, more sophisticated approaches like molecular dynamics simulations can offer a more nuanced prediction of how these rigid structures interact with a lipid bilayer.[3][7]

Tier 2: In Vitro Assays - Simulating the Barrier

In vitro models offer a higher-throughput and more cost-effective way to screen compounds compared to in vivo studies. They provide crucial data on passive diffusion and the potential for active transport.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based method that evaluates a compound's ability to passively diffuse across an artificial lipid membrane mimicking the BBB.[8][9][10] It is a rapid and cost-effective tool for early-stage screening.[8]

Experimental Workflow:

G start Prepare Donor Plate with Spiro Amine Solution assemble Assemble Sandwich: Donor - Filter - Acceptor start->assemble prepare_acceptor Prepare Acceptor Plate with Buffer prepare_acceptor->assemble coat_membrane Coat Filter Plate with Artificial Brain Membrane Lipids coat_membrane->assemble incubate Incubate at Room Temperature assemble->incubate analyze Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) incubate->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate end Data Interpretation calculate->end G seed_cells Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts culture Culture for 21 days to form a confluent monolayer seed_cells->culture verify_integrity Verify Monolayer Integrity (TEER) culture->verify_integrity add_compound Add Spiro Amine to Apical (A) or Basolateral (B) side verify_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Compartment at time points incubate->sample analyze Quantify Compound Concentration (LC-MS/MS) sample->analyze calculate Calculate Papp (A to B and B to A) and Efflux Ratio analyze->calculate end Data Interpretation calculate->end

Caption: Caco-2/MDCK-MDR1 permeability assay workflow.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. [11][12]2. Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²). [13][14]3. Transport Studies:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical-to-basolateral (A-to-B) transport, add the spiro amine solution to the apical compartment and fresh transport buffer to the basolateral compartment. [12] * For basolateral-to-apical (B-to-A) transport, add the spiro amine solution to the basolateral compartment and fresh transport buffer to the apical compartment. [11]4. Incubation and Sampling:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification and Analysis:

    • Determine the concentration of the spiro amine in the collected samples by LC-MS/MS.

    • Calculate the Papp values for both A-to-B and B-to-A transport.

    • Calculate the efflux ratio (ER) = Papp(B-to-A) / Papp(A-to-B). An ER > 2 is generally considered indicative of active efflux.

Tier 3: In Vivo Validation - The Gold Standard

While in vitro assays are powerful screening tools, in vivo studies are essential for confirming BBB permeability in a physiological context. [15][16]

In Situ Brain Perfusion

The in situ brain perfusion technique allows for the precise measurement of brain uptake of a compound over a short period, independent of systemic circulation. [17][18][19] Experimental Principle: The circulatory system of the brain in an anesthetized animal is isolated and perfused with a known concentration of the test compound in an artificial plasma solution. The amount of compound that has entered the brain tissue after a short perfusion time is then quantified.

Detailed Protocol: In Situ Rat Brain Perfusion

  • Animal Preparation:

    • Anesthetize a rat according to approved animal welfare protocols.

    • Surgically expose the common carotid artery.

  • Perfusion:

    • Catheterize the common carotid artery and begin perfusion with a warmed, oxygenated perfusion fluid containing the spiro amine at a known concentration. [17] * The perfusion is typically carried out for a short duration (e.g., 30 seconds to 5 minutes).

  • Tissue Collection and Analysis:

    • At the end of the perfusion, decapitate the animal and collect the brain.

    • Homogenize the brain tissue and analyze the concentration of the spiro amine using LC-MS/MS.

  • Data Calculation:

    • The brain uptake clearance (K_in) is calculated, providing a measure of the rate of transport across the BBB.

Microdialysis

Cerebral microdialysis is a sophisticated technique that allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid (ECF) of a conscious, freely moving animal. [20][21][22]This is considered the gold standard for determining the pharmacologically relevant concentration of a drug at its target site in the CNS. [20][23] Experimental Principle: A microdialysis probe is stereotaxically implanted into a specific brain region. The probe is continuously perfused with a physiological solution, and small molecules from the surrounding ECF diffuse across the semi-permeable membrane of the probe into the perfusate, which is then collected and analyzed. [20] Detailed Protocol: Rat Brain Microdialysis

  • Probe Implantation:

    • Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum, hippocampus).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).

    • Administer the spiro amine to the animal (e.g., intravenously or orally).

    • Collect dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the concentration of the spiro amine in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key parameter for assessing BBB penetration. [22]

Comparative Analysis of Methodologies

MethodPrincipleThroughputCostBiological RelevanceKey Output
In Silico Models Computational prediction based on molecular structure.Very HighLowLowPredicted LogBB, Permeability Class
PAMPA-BBB Passive diffusion across an artificial lipid membrane. [8]HighLowModerate (Passive only)Papp (Passive)
Caco-2/MDCK-MDR1 Transport across a cell monolayer expressing transporters. [24]MediumMediumHigh (Passive & Active)Papp (A-B, B-A), Efflux Ratio
In Situ Brain Perfusion Direct measurement of brain uptake from a perfused solution. [17]LowHighVery HighBrain Uptake Clearance (K_in)
Microdialysis Continuous sampling of unbound drug in brain ECF. [20][21]Very LowVery HighGold StandardUnbound Brain Concentration, Kp,uu

Hypothetical Case Study: Evaluating Two Spiro Amines

Let's consider two hypothetical spiro amines, SA-1 and SA-2, with the following properties:

CompoundMolecular WeightcLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
SA-1 3502.86513
SA-2 4801.59535

Predicted and Experimental Outcomes:

AssaySA-1 (Expected Result)SA-2 (Expected Result)Rationale
In Silico Predicted BBB+Predicted BBB-SA-1 has more favorable physicochemical properties for BBB penetration (lower MW, higher lipophilicity, lower TPSA, fewer H-bond donors/acceptors). [1]
PAMPA-BBB High PappLow PappThe higher lipophilicity and lower polarity of SA-1 would lead to greater passive diffusion.
Caco-2 Low Efflux RatioHigh Efflux Ratio (potential)The larger size and higher number of polar groups in SA-2 might make it a substrate for efflux transporters.
In Situ Perfusion High K_inLow K_inConsistent with higher passive permeability leading to greater brain uptake.
Microdialysis Detectable unbound concentration in brain ECFVery low or undetectable unbound concentrationSA-1 is more likely to achieve and maintain a significant unbound concentration in the brain.

Conclusion: An Integrated Strategy is Key

The evaluation of blood-brain barrier permeability for novel spiro amines is a critical step in CNS drug discovery that requires a thoughtful, multi-tiered approach. In silico models provide a valuable initial filter, while high-throughput in vitro assays like PAMPA-BBB and Caco-2 offer crucial data on passive and active transport mechanisms. Ultimately, in vivo methods such as in situ brain perfusion and microdialysis are indispensable for confirming brain penetration and determining the pharmacologically relevant unbound drug concentrations. By understanding the strengths and limitations of each method and integrating the data from this comprehensive evaluation, researchers can make more informed decisions, de-risk their projects, and ultimately increase the probability of success in developing novel CNS therapies based on the promising spiro amine scaffold.

References

  • Current time inform
  • de Lange, E. C. M. (2013). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. British Journal of Clinical Pharmacology, 76(5), 635–646. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). EU Science Hub. [Link]

  • Tegbi, C. A., & Lathia, J. D. (2018). Microdialysis to Assess Free Drug Concentration in Brain. In Methods in Molecular Biology (Vol. 1727, pp. 339–350). ResearchGate. [Link]

  • Measurement of the Pharmacokinetics and Pharmacodynamics of Neuroactive Compounds. (2010). Current Topics in Behavioral Neurosciences, 4, 147–169. [Link]

  • Caco2 assay protocol. (n.d.). 140.78.96.165. [Link]

  • The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. (2000). Advanced Drug Delivery Reviews, 45(2-3), 229–240. [Link]

  • Gkeka, P., & Sarkis, G.-J. (2014). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 54(11), 3213–3224. [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026). Journal of Chemical Information and Modeling. [Link]

  • In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. (2022). arXiv. [Link]

  • machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds. (2023). Briefings in Bioinformatics, 24(6). [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Feature-Guided Machine Learning for Studying Passive Blood–Brain Barrier Permeability to Aid Drug Discovery. (2025). International Journal of Molecular Sciences, 26(23), 6333. [Link]

  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Link]

  • Methods to assess drug permeability across the blood-brain barrier. (2006). Current Drug Metabolism, 7(3), 277–287. [Link]

  • Methods to assess drug permeability across the blood‐brain barrier. (2006). Current Drug Metabolism, 7(3), 277-287. [Link]

  • Prediction of BBB permeability using PAMPA assay. (2018). Drug Des, 7(141), 112. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Frontiers in Chemistry, 11. [Link]

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020). Journal of Visualized Experiments, (162). [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics, 15(11), 2533. [Link]

  • Comparative in silico analysis of CNS-active molecules targeting the blood–brain barrier choline transporter for Alzheimer's disease therapy. (2024). Scientific Reports, 14(1), 1-15. [Link]

  • Methods to assess drug permeability across the blood-brain barrier. (2006). Current Drug Metabolism, 7(3), 277-287. [Link]

  • In Situ Brain Perfusion Technique. (n.d.). Springer Nature Experiments. [Link]

  • Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo. (2022). Pharmaceutics, 14(8), 1699. [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2023). Journal of Medicinal Chemistry, 66(11), 7238–7253. [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2023). Journal of Medicinal Chemistry, 66(11), 7238–7253. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. (2023). Frontiers in Neuroanatomy, 17. [Link]

  • Comparative Evaluation of BBB Permeability Prediction Models Across Studies. (2023). ResearchGate. [Link]

  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (1985). The American Journal of Physiology, 249(4 Pt 2), H797-802. [Link]

  • What characteristics of compounds cross the blood-brain barrier? (2025). Patsnap Synapse. [Link]

  • Tuning Properties for Blood–Brain Barrier (BBB) Permeation: A Statistics-Based Analysis. (2020). Molecules, 25(22), 5396. [Link]

  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. (2023). Frontiers in Neuroanatomy, 17. [Link]

  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (1985). The American Journal of Physiology, 249(4 Pt 2), H797-802. [Link]

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024). International Journal of Molecular Sciences, 25(1), 589. [Link]

  • Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. (2015). Journal of Medicinal Chemistry, 58(6), 2584-2601. [Link]

  • In Vitro Assays for Assessing BBB Permeability. (2017). In Blood-Brain Barrier in Drug Discovery (pp. 177-193). ResearchGate. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2018). Brain Research Bulletin, 138, 1-13. [Link]

  • An in vitro Model for Blood Brain Barrier Permeation. (2002). Molecules, 7(11), 819-831. [Link]

  • Blood Brain Barrier Permeability Assay Background. (n.d.). Neuromics. [Link]

  • Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. (2025). Frontiers in Toxicology, 7. [Link]

  • Assessment of the Blood-Brain Barrier Permeability of Potential Neuroprotective Aurones in Parallel Artificial Membrane Permeability Assay and Porcine Brain Endothelial Cell Models. (2017). Journal of Pharmaceutical Sciences, 106(2), 576-585. [Link]

  • Gaining insights into the physicochemical properties and sequence space of blood–brain barrier penetrating peptides. (2024). Egyptian Informatics Journal, 28, 100557. [Link]

  • Molecular determinants of blood–brain barrier permeation. (2025). arXiv. [Link]

  • Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2023). Journal of Medicinal Chemistry, 66(11), 7238-7253. [Link]

Sources

Structural Validation of 7,7-Dimethyl-1-azaspiro[3.5]nonane via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of high-Fsp³ scaffolds for next-generation drug discovery, 7,7-Dimethyl-1-azaspiro[3.5]nonane represents a critical structural motif. Unlike flat aromatic systems, this spirocyclic amine offers defined vectors for substituent exit and improved physicochemical properties (solubility, metabolic stability).

However, validating spirocyclic connectivity is notoriously difficult due to the presence of quaternary carbons (the spiro center) and the potential for isomeric confusion. While X-ray crystallography remains the gold standard for absolute configuration, it is often a bottleneck in high-throughput medicinal chemistry.

This guide objectively compares NMR-based structural validation against X-ray and Mass Spectrometry alternatives. It provides a rigorous, self-validating NMR workflow designed to confirm the spiro-fusion and regiochemistry of the gem-dimethyl group without the need for single crystals.

Comparative Analysis: NMR vs. Alternatives

For a researcher needing to validate the structure of a synthesized spirocycle, the choice of analytical method dictates the speed and confidence of the project.

Methodological Comparison Matrix
FeatureSolution-State NMR (Recommended) X-Ray Crystallography Mass Spectrometry (HRMS)
Primary Output Connectivity & Relative StereochemAbsolute 3D ConfigurationMolecular Formula
Sample State Solution (CDCl₃, DMSO-d₆)Solid (Single Crystal)Solution/Gas
Throughput High (10–30 mins/sample)Low (Days to Weeks)Very High (<5 mins)
Sample Req. 2–10 mg (Non-destructive)High quality crystal required<1 mg (Destructive)
Spiro Validation Excellent (via HMBC/NOESY)Definitive Poor (Cannot prove connectivity)
Cost/Run LowHighLow
Decision Logic for Structural Validation

The following decision tree illustrates why NMR is the primary workflow for this molecule, with X-ray reserved for specific "dead-end" ambiguity.

MethodSelection Start Synthesized 7,7-Dimethyl-1-azaspiro[3.5]nonane CheckPurity Check Purity (LC-MS) Start->CheckPurity Decision1 Is Purity > 95%? CheckPurity->Decision1 Decision1->CheckPurity No (Re-purify) NMR_Workflow Execute NMR Workflow (1H, 13C, HSQC, HMBC) Decision1->NMR_Workflow Yes Ambiguity Ambiguity in Regiochemistry? NMR_Workflow->Ambiguity Finalize Structure Validated Ambiguity->Finalize No (Data Consistent) XRay X-Ray Crystallography (Slow, Absolute Config) Ambiguity->XRay Yes (Symmetry Issues)

Figure 1: Strategic decision pathway for structural validation. NMR is the workhorse; X-ray is the contingency.

Technical Deep Dive: The NMR Validation System

To validate 7,7-Dimethyl-1-azaspiro[3.5]nonane, we must prove two things:

  • Spiro-Fusion: The 4-membered azetidine ring is fused to the 6-membered cyclohexane ring at a single carbon.

  • Regiochemistry: The dimethyl group is at position 7 (relative to the spiro center at C4 and Nitrogen at N1).

Predicted Spectral Fingerprint

Note: Shifts are estimated based on characteristic spirocyclic amine data in CDCl₃.

1. The "Anchor" Signals (1H NMR)
  • The Gem-Dimethyls (H-10, H-11): Look for two sharp singlets (or one overlapping singlet) in the 0.9 – 1.0 ppm range. This confirms the dimethyl cyclohexane motif.

  • The Azetidine Protons (H-2, H-3): The protons adjacent to Nitrogen (H-2) will be significantly deshielded, appearing as a triplet or multiplet around 3.0 – 3.5 ppm . The H-3 protons will be shielded, likely around 1.8 – 2.2 ppm .

  • The Amine Proton (N-H): A broad singlet, usually exchangeable with D₂O, varying between 1.5 – 4.0 ppm depending on concentration and salt form.

2. The Skeleton (13C NMR)
  • The Spiro Center (C-4): This is the most critical signal. It must appear as a Quaternary Carbon (non-protonated) in the aliphatic region, typically 30 – 45 ppm . It will disappear in a DEPT-135 or APT experiment.

  • The Azetidine Carbons: C-2 (adjacent to N) will be downfield (~45-55 ppm ).

The "Smoking Gun" Connectivity (2D NMR)

Standard 1D NMR is insufficient because it cannot definitively prove the rings are connected. We utilize HMBC (Heteronuclear Multiple Bond Correlation) to "jump" over the quaternary spiro center.

Critical HMBC Correlations:

  • H-2 (Azetidine) → C-4 (Spiro): Proves the N-ring is attached to the quaternary carbon.

  • H-6/H-8 (Cyclohexane) → C-4 (Spiro): Proves the C-ring is attached to the same quaternary carbon.

  • H-Methyls → C-7 → C-6/C-8: Anchors the methyls to the cyclohexane ring.

Experimental Protocol

Reagents & Equipment[2][3]
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (for internal referencing).

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution of cyclohexane multiplets).

  • Sample Mass: 5–10 mg for optimal 13C/2D sensitivity.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL CDCl₃.

    • Expert Tip: If the free base is oily or unstable, convert to the HCl salt and use DMSO-d₆. This often sharpens the signals and stabilizes the N-H proton for NOESY studies.

  • Acquisition Sequence:

    • Experiment 1: 1H NMR (16 scans): Assess purity and integration. Confirm the 6:1 ratio of methyl protons to N-H proton.

    • Experiment 2: 13C {1H} (512+ scans): Locate the quaternary spiro carbon (C-4) and the quaternary dimethyl-bearing carbon (C-7).

    • Experiment 3: DEPT-135: Confirm C-4 and C-7 disappear (quaternary), while CH₂ groups point down (inverted).

    • Experiment 4: HSQC: Assign all protonated carbons.

    • Experiment 5: HMBC (Optimized for 8 Hz): The validation step.

  • Data Processing:

    • Reference TMS to 0.00 ppm.[1]

    • Phase correction: Ensure pure absorption mode for 2D peaks.

Structural Logic Visualization

The following diagram visualizes the specific HMBC correlations required to confirm the structure. If these arrows (correlations) are observed, the structure is valid.

ConnectivityLogic N1 N1 (Amine) C2 C2 (Azetidine CH2) N1->C2 C4 C4 (Spiro Quaternary) C2->C4 C2->C4 2-3 bond C6 C6 (Cyclohexane CH2) C4->C6 C6->C4 2-3 bond C7 C7 (Quaternary) C6->C7 Me Gem-Dimethyls C7->Me Me->C6 3 bond Me->C7 2 bond

Figure 2: HMBC Correlation Map. Red dashed arrows indicate the long-range couplings required to prove spiro-fusion and methyl placement.

Troubleshooting & Expert Insights

Challenge: The "Chair" Flip The cyclohexane ring in spiro[3.5]nonane systems can undergo ring inversion.

  • Symptom:[2][3][4][5] Broad signals in 1H NMR or missing correlations in 2D at room temperature.

  • Solution: Run the NMR at elevated temperature (e.g., 50°C) to fast-exchange the conformers, or low temperature (-40°C) to freeze them. For routine validation, room temp is usually sufficient if the signals are integrated correctly.

Challenge: Distinguishing C-7 from C-4 Both are quaternary carbons.

  • Differentiation: In HMBC, the C-7 carbon will show strong 2-bond correlations to the intense Methyl singlets. The C-4 (spiro) carbon will show correlations to both the azetidine protons (H-2/H-3) and the cyclohexane protons.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[6] [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link][7]

Sources

Beyond Flatland: A Technical Guide to Spiro Scaffolds in Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Case Studies of Spiro Scaffolds in Clinical Candidates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The 3D Imperative

In modern medicinal chemistry, the "escape from flatland" is not merely an aesthetic choice but a pharmacokinetic necessity. Flat, aromatic-heavy scaffolds often suffer from poor solubility, rapid metabolic clearance, and promiscuous binding. Spirocyclic scaffolds—structures where two rings share a single quaternary atom—offer a geometric solution. They rigidly project functional groups into defined 3D vectors, increasing the fraction of sp3-hybridized carbons (


) without sacrificing ligand efficiency.

This guide analyzes three clinical case studies where spiro-scaffolds replaced traditional cores, providing superior potency, metabolic stability, or selectivity.

Mechanistic Rationale

The incorporation of spirocycles addresses three critical failure modes in drug discovery:

  • Vector Positioning: Unlike planar rings that project substituents at 120° or 180° angles, spiro-centers allow for orthogonal (90°) vector projection, accessing novel chemical space within binding pockets.

  • Metabolic Blocking: The quaternary spiro-carbon lacks protons, blocking metabolic "soft spots" (e.g., benzylic oxidation) and reducing CYP450 liability.

  • Entropy Reduction: Spiro-fusion rigidly locks conformation. This reduces the entropic penalty (

    
    ) upon target binding, potentially improving affinity (
    
    
    
    ).
Visualization: The Spiro Advantage

SpiroAdvantage Flat Flat Aromatic Scaffold (Low Fsp3) Issues Issues: - Poor Solubility - Promiscuous Binding - Rapid Metabolism Flat->Issues Spiro Spirocyclic Scaffold (High Fsp3) Flat->Spiro Scaffold Hopping Benefits Benefits: - Orthogonal Vectors - Metabolic Blockade - Reduced Entropic Cost Spiro->Benefits Outcome Clinical Candidate (Improved PK/PD) Benefits->Outcome

Figure 1: The strategic transition from flat aromatic systems to spirocyclic cores.

Case Study 1: MDM2 Inhibitors (Potency & Conformation)

The Challenge: Inhibiting the p53-MDM2 protein-protein interaction.[1][2] The p53 peptide binds MDM2 via three key hydrophobic residues (Phe19, Trp23, Leu26) in a helical conformation. Small molecules must mimic this helix.

The Evolution:

  • Predecessor (Nutlin-3a): A cis-imidazoline scaffold. While potent, the imidazoline core is susceptible to oxidation and has limited vectors for optimization.

  • Spiro Candidate (SAR405838/MI-773): A spiro-oxindole scaffold.[2][3] The spiro-fusion at the oxindole C3 position rigidly orients substituents to perfectly mimic the Trp23 indole ring of p53, while the spiro-pyrrolidine ring positions groups to mimic Phe19 and Leu26.

Performance Comparison:

MetricNutlin-3a (Non-Spiro)SAR405838 (Spiro-Oxindole)Impact
Scaffold Core cis-ImidazolineSpiro[3H-indole-3,3'-pyrrolidine]Rigidification
MDM2 Binding (

)
~36 nM< 1 nM>30x Potency Increase
Cellular Potency (IC

)
~1.5

M (SJSA-1)
0.092

M (SJSA-1)
Superior Cytotoxicity
Metabolic Stability ModerateHighBlocked oxidation sites

Key Insight: The spiro-oxindole core does not just "fit" the pocket; it pre-organizes the inhibitor into the bioactive conformation, minimizing the entropic cost of binding.

Case Study 2: NK1 Antagonists (PK & Metabolism)

The Challenge: Treating Chemotherapy-Induced Nausea and Vomiting (CINV). Earlier NK1 antagonists (e.g., Aprepitant) interact with CYP3A4 (both substrate and inhibitor), complicating dosing regimens.

The Evolution:

  • Predecessor (Aprepitant): A morpholine-based core with multiple chiral centers and ether linkages.

  • Spiro Candidate (Rolapitant): Contains a spiro[isobenzofuran-1,4'-piperidine] core.

Performance Comparison:

MetricAprepitant (Standard)Rolapitant (Spiro)Impact
Half-Life (

)
9–13 hours~180 hoursSingle Dose Efficacy
CYP3A4 Interaction Moderate Inhibitor/InducerNo significant inhibitionReduced Drug-Drug Interaction
Receptor Occupancy High (transient)>90% at 120 hoursSustained efficacy (Delayed Phase)

Key Insight: The spiro-ether moiety in Rolapitant contributes to its exceptional metabolic stability and long residence time, allowing for a single dose to cover the entire 5-day risk window for delayed emesis.

Case Study 3: ACC Inhibitors (Solubility & Fsp3)

The Challenge: Acetyl-CoA Carboxylase (ACC) inhibitors for NASH/Metabolic Syndrome. Early leads were biphenyl-heavy, leading to poor aqueous solubility and high lipophilicity (high LogD), which predicts toxicity.

The Evolution:

  • Predecessor (CP-640186): Anthracene-based or biphenyl-based leads. Flat, "brick-dust" properties.

  • Spiro Candidate (PF-05221304): A spiro-piperidine core. Pfizer replaced the central aromatic ring with a spirocycle to disrupt planarity.

Performance Comparison:

MetricFlat Aromatic LeadPF-05221304 (Spiro)Impact

Score
< 0.3> 0.6Improved Physicochemicals
Lipophilicity (LogD) > 4.0~2.5Reduced Toxicity Risk
Solubility < 5

g/mL
> 100

g/mL
Oral Bioavailability
Liver Selectivity LowHigh (OATP substrate)Targeted delivery

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro-Oxindole Core (1,3-Dipolar Cycloaddition)

This reaction constructs the core scaffold found in MDM2 inhibitors like MI-773.

Reagents:

  • Isatin derivative (1.0 eq)

  • Amino acid (e.g., Sarcosine) (1.2 eq)

  • Dipolarophile (e.g., Chalcone or 3-acryloyl-2-oxazolidinone) (1.0 eq)

  • Solvent: Methanol or Ethanol

  • Temperature: Reflux (60-80°C)

Step-by-Step Workflow:

  • Azomethine Ylide Formation: Dissolve the isatin derivative and sarcosine in methanol. Heat to reflux for 15 minutes. The condensation generates the reactive azomethine ylide in situ (decarboxylation occurs).

  • Cycloaddition: Add the dipolarophile (alkene) slowly to the refluxing mixture.

  • Reaction Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hexane). The reaction typically completes in 2–4 hours.

  • Workup: Cool the mixture to room temperature. The spiro-product often precipitates. Filter the solid.

  • Purification: If no precipitate forms, evaporate solvent and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Stereochemical Verification: Use NOESY NMR to confirm the regio- and stereochemistry of the spiro-fusion (critical for MDM2 binding).

Protocol B: Fluorescence Polarization (FP) Binding Assay

Validates the affinity of the spiro-compound against the target (e.g., MDM2).

Materials:

  • Recombinant Human MDM2 protein (GST-tagged).

  • Fluorescent Probe: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL).

  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

Workflow:

  • Master Mix: Prepare a solution of MDM2 protein (10 nM final) and FAM-peptide (2 nM final) in Assay Buffer.

  • Compound Plating: Dispense 1

    
    L of the spiro-compound (serial dilution in DMSO) into black 384-well plates.
    
  • Incubation: Add 19

    
    L of Master Mix to each well. Centrifuge briefly (1000 rpm, 1 min). Incubate for 30 minutes at Room Temperature in the dark.
    
  • Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Compound]. Fit data to a 4-parameter logistic equation to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation adapted for FP.

Pathway Visualization: MDM2 Inhibition[1][3]

MDM2_Pathway p53 p53 Tumor Suppressor Complex p53-MDM2 Complex (p53 Inactive) p53->Complex Binding MDM2 MDM2 E3 Ligase MDM2->Complex Degradation Ubiquitination & Degradation Complex->Degradation Normal State Activation p53 Accumulation Complex->Activation Inhibition Effect SpiroInhibitor Spiro-Oxindole Inhibitor (MI-773/SAR405838) SpiroInhibitor->MDM2 High Affinity Binding (Blocks p53 site) SpiroInhibitor->Complex Disrupts Apoptosis Apoptosis / Cell Cycle Arrest Activation->Apoptosis

Figure 2: Mechanism of action for Spiro-oxindole MDM2 inhibitors restoring p53 function.

References

  • Wang, S., et al. (2012). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction (MDM2 inhibitors) in clinical trials for cancer treatment. Journal of Medicinal Chemistry. Link

  • Duffy, M. J., et al. (2016). Rolapitant: A Novel Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting.[4][5] The Oncologist. Link

  • Pfizer Inc. (2020). Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis. Cellular and Molecular Gastroenterology and Hepatology. Link

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

  • Ding, K., et al. (2013). Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 7,7-Dimethyl-1-azaspiro[3.5]nonane: Essential Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the introduction of novel molecular scaffolds is a constant. The 7,7-Dimethyl-1-azaspiro[3.5]nonane moiety represents one such scaffold, offering unique three-dimensional diversity for new chemical entities. However, as with any chemical entity, a thorough understanding of its handling characteristics is paramount to ensuring the safety of laboratory personnel and the integrity of the research.

This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational framework grounded in the principles of risk assessment and contamination prevention. As professionals in a high-stakes field, our commitment to safety must be as rigorous as our commitment to scientific discovery. The following protocols are designed to be a self-validating system, where the logic behind each step reinforces a culture of safety and precision.

Hazard Assessment: Understanding the Adversary

While a specific, comprehensive toxicological profile for 7,7-Dimethyl-1-azaspiro[3.5]nonane may be limited, we can infer its potential hazards by examining analogous azaspiro and substituted amine compounds. Safety data sheets for structurally similar chemicals consistently highlight several key risks:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The eyes are particularly vulnerable, with potential for significant damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts can lead to irritation of the respiratory system.[1][3]

  • Toxicity: Some related compounds are classified as harmful or toxic if swallowed or in contact with skin.[4]

Therefore, our primary safety objective is the strict prevention of contact and inhalation through the diligent use of engineering controls and an appropriate PPE ensemble.

The Core PPE Ensemble: Your First Line of Defense

All work with 7,7-Dimethyl-1-azaspiro[3.5]nonane must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The selection of PPE is not merely a requirement but a critical component of experimental design.

Task / ScenarioRequired PPEKey Considerations
Standard Handling (Weighing, transfers, reaction setup)100% Cotton Lab Coat, Chemical Splash Goggles, Nitrile Gloves (double-gloved recommended)Ensure full arm coverage. Goggles must be worn over prescription glasses. Inspect gloves for any defects before use.[6]
High-Energy Operations (Sonication, Rotovapping)In addition to standard PPE: Face ShieldA face shield worn over goggles provides an essential secondary layer of protection against splashes and aerosols.[7]
Spill Cleanup Chemical-Resistant Coveralls, Chemical-Resistant Boots, Heavy-Duty Nitrile or Neoprene Gloves, Respirator (as needed)The level of respiratory protection should be dictated by the scale of the spill and the ventilation available.[8]
Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4][6][9] The rationale is to protect against not only direct splashes but also incidental vapor exposure to the mucous membranes of the eyes. For any procedure with a heightened risk of splashing, a full-face shield must be worn in conjunction with goggles.[7]

Skin and Body Protection

A clean, buttoned 100% cotton lab coat provides a primary barrier. Long-sleeved clothing is required to protect all skin.[9] For hand protection, nitrile gloves are the standard. Given the potential for skin absorption, double-gloving is a field-proven best practice that significantly reduces the risk of exposure during glove removal. Always inspect gloves for tears or pinholes before use.[6] Contaminated clothing must be removed immediately and washed before reuse.[1][5]

Respiratory Protection

Under normal operating conditions within a fume hood, specific respiratory protection is not typically required.[9] However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10] All personnel who may need to use a respirator must be part of a formal respiratory protection program.[7]

Operational Protocols: Integrating Safety into Your Workflow

PPE Donning and Doffing: A Critical Control Point

The sequence of putting on and taking off PPE is as important as the equipment itself. An incorrect procedure can lead to self-contamination. The following workflow is designed to prevent the transfer of contaminants from used PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workspace Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Doff1 1. Remove Outer Gloves (Inside-Out) Doff2 2. Remove Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Remove Inner Gloves (Inside-Out) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.